VU0453379
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYOVRNPJSWTO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU0453379: A Technical Guide to a Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a member of the Class B G protein-coupled receptors (GPCRs), GLP-1R is a critical target in the treatment of type 2 diabetes and has emerging potential for therapies addressing neurodegenerative diseases. This compound represents a significant advancement in the field of small molecule GLP-1R modulation, offering a potential alternative to peptide-based agonists. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound at the GLP-1 Receptor
| Parameter | Value | Cell Line | Assay Type | Agonist | Reference |
| EC50 (Ago-agonist activity) | 1.3 µM | CHO | cAMP Accumulation | - | [1] |
| Emax (Ago-agonist activity) | ~60% (relative to GLP-1) | CHO | cAMP Accumulation | - | [1] |
| Potentiation of GLP-1 (Fold Shift in EC50) | ~5-fold | CHO | cAMP Accumulation | GLP-1 | [1] |
| Potentiation of Exenatide (Fold Shift in EC50) | ~4-fold | CHO | cAMP Accumulation | Exenatide | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | This compound Dose | Effect | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse (isolated pancreatic islets) | 10 µM | Potentiated insulin secretion in the presence of low-dose exenatide | [2] |
| Haloperidol-Induced Catalepsy | Rat | 10 and 30 mg/kg, i.p. | Dose-dependent reversal of catalepsy | [2] |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the GLP-1R distinct from the orthosteric site where endogenous ligands like GLP-1 bind. This allosteric binding potentiates the receptor's response to orthosteric agonists. Furthermore, this compound exhibits "ago-allosteric" properties, meaning it can weakly activate the receptor on its own in the absence of an orthosteric agonist.
The canonical signaling pathway for GLP-1R activation, which is positively modulated by this compound, is initiated by the coupling of the receptor to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Additionally, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Figure 1: Simplified GLP-1R signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. cAMP Accumulation Assay
-
Objective: To determine the ago-agonist activity of this compound and its potentiation of GLP-1 or exenatide.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.
-
Methodology:
-
Cells are seeded in 384-well plates and grown to confluency.
-
The growth medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA) for 30 minutes at 37°C to prevent cAMP degradation.
-
For ago-agonist determination, cells are treated with increasing concentrations of this compound.
-
For potentiation assays, cells are treated with a fixed, sub-maximal concentration of this compound (e.g., 10 µM) in the presence of increasing concentrations of GLP-1 or exenatide.
-
Following a 30-minute incubation at 37°C, the reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) cAMP kits.
-
Data are normalized to the maximal response induced by a saturating concentration of GLP-1 and fitted to a four-parameter logistic equation to determine EC50 and Emax values.
-
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of VU0453379
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of VU0453379, a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).
Introduction
This compound, chemically known as (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide, is a significant development in the field of GLP-1R modulation.[1][2][3] Discovered through a dedicated research program at Vanderbilt University, this small molecule enhances the signaling of the GLP-1R in the presence of its endogenous ligands.[3] Its ability to cross the blood-brain barrier opens up potential therapeutic avenues for CNS disorders where GLP-1R signaling is implicated, in addition to its relevance in metabolic diseases like type 2 diabetes.[1][2][3]
Discovery Workflow
The discovery of this compound was the result of a systematic screening and optimization process. The workflow began with a high-throughput screen to identify compounds that could potentiate GLP-1R signaling, followed by medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, culminating in a reductive amination to install the N-isopropylpyrrolidine moiety. The general synthetic scheme is outlined below.
Synthesis Scheme
Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-(((2-cyclopentyl-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamido)methyl)pyrrolidine-1-carboxylate)
To a solution of 2-cyclopentyl-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, HATU, and DIEA in DMF is stirred at room temperature. The reaction is monitored by LCMS. Upon completion, the reaction is worked up to yield the product.
Step 2: Synthesis of (S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide
The product from Step 1 is dissolved in DCM, and a solution of 4 M HCl in dioxane is added. The mixture is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the desired intermediate.[1]
Step 3: Synthesis of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (this compound, (S)-9b)
(S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (200 mg, 0.51 mmol) is dissolved in CH2Cl2 (4 mL) and dry acetone (100 μL) at room temperature.[1][2] The mixture is stirred for 5 minutes before the addition of sodium triacetoxyborohydride (150 mg, 0.71 mmol).[1][2] The reaction is stirred for an additional 4 hours.[1][2] The reaction is then quenched with sodium bicarbonate and extracted with CH2Cl2.[2] The combined organic layers are dried and concentrated. The residue is purified by reverse-phase preparative HPLC to afford the final product.[2]
Biological Activity and Pharmacology
This compound acts as a positive allosteric modulator of the GLP-1R, enhancing the receptor's response to its endogenous ligands. Its pharmacological profile has been characterized through a series of in vitro and in vivo assays.
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to downstream effects such as insulin secretion.
In Vitro Pharmacology
The in vitro activity of this compound was assessed using a calcium mobilization assay in cells expressing the human GLP-1R.
| Parameter | Value |
| GLP-1R PAM EC50 | 1.3 µM[4][5] |
| GLP-1 EC50 (in presence of this compound) | 1.8 µM[2] |
| Maximal Potentiation of GLP-1 CRC | 1.6-fold shift[2] |
| Efficacy Increase | 100% to 140%[2] |
In Vivo Pharmacology
The in vivo efficacy of this compound was demonstrated in a rodent model of Parkinson's disease-related motor symptoms.
| Model | Treatment | Dose | Result |
| Haloperidol-induced catalepsy | This compound | 10 mg/kg, ip | Significant reversal of catalepsy[2] |
| Haloperidol-induced catalepsy | This compound | 30 mg/kg, ip | Significant reversal of catalepsy[2] |
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a GLP-1R PAM.
-
Cells: CHO-K1 cells stably expressing the human GLP-1R.
-
Reagents: Calcium-sensitive dye (e.g., Calcium-4), GLP-1 (7-37), this compound.
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and culture overnight.
-
Load cells with a calcium-sensitive dye.
-
Add this compound at various concentrations.
-
Stimulate cells with an EC20 concentration of GLP-1.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPRTETRA).
-
Calculate EC50 values from the concentration-response curves.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate insulin secretion in a more physiologically relevant system.
-
Tissue: Isolated primary mouse pancreatic islets.
-
Reagents: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer, glucose, exenatide, this compound, insulin ELISA kit.
-
Procedure:
-
Isolate pancreatic islets from mice.
-
Pre-incubate islets in KRBH buffer with low glucose (e.g., 2.8 mM).
-
Incubate islets with low glucose, high glucose (e.g., 11.2 mM), and in the presence or absence of exenatide (e.g., 10 nM) and/or this compound (e.g., 30 µM).
-
Collect the supernatant after the incubation period.
-
Measure the insulin concentration in the supernatant using an insulin ELISA.
-
Haloperidol-Induced Catalepsy Model
This in vivo model is used to evaluate the CNS activity of this compound.
-
Animals: Male rats.
-
Reagents: Haloperidol, this compound, vehicle (e.g., 10% Tween 80).
-
Procedure:
-
Administer haloperidol (e.g., 0.75 mg/kg or 1.5 mg/kg, ip) to induce catalepsy.
-
Administer this compound (e.g., 10 or 30 mg/kg, ip) or vehicle.[2]
-
Measure the latency of the rat to remove its forepaws from a horizontal bar at specified time points. A cut-off time (e.g., 30 seconds) is typically used.[2]
-
Compare the catalepsy scores between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a potent and CNS penetrant positive allosteric modulator of the GLP-1R discovered through a rigorous screening and optimization process. Its unique pharmacological profile, characterized by its ability to enhance GLP-1R signaling both in vitro and in vivo, makes it a valuable research tool and a potential starting point for the development of novel therapeutics for metabolic and central nervous system disorders. The detailed synthetic and experimental protocols provided in this guide offer a foundation for further investigation and development in the field of GLP-1R modulation.
References
- 1. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
VU0453379: A Technical Guide to CNS Penetrance and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a novel, potent, and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a CNS-penetrant compound, it holds significant therapeutic potential for treating metabolic and neurological disorders. This technical guide provides a comprehensive overview of the core pharmacokinetic properties of this compound, focusing on its central nervous system (CNS) penetrance and oral bioavailability. Detailed experimental protocols and data are presented to support further research and development efforts.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include its ability to cross the blood-brain barrier and its availability in the systemic circulation after oral administration.
Data Summary
The following tables summarize the key quantitative data regarding the CNS penetrance and bioavailability of this compound.
Table 1: CNS Penetrance of this compound in Rats
| Parameter | Value |
| Dose | 10 mg/kg, p.o. |
| Brain Concentration (1 h) | 1033 ng/g |
| Plasma Concentration (1 h) | 496 ng/mL |
| Brain-to-Plasma Ratio | 2.1 |
Table 2: Oral Bioavailability of this compound in Rats
| Parameter | Value |
| Oral Dose (p.o.) | 10 mg/kg |
| Intravenous Dose (i.v.) | 3 mg/kg |
| AUC0-inf (p.o.) | 1341 hng/mL |
| AUC0-inf (i.v.) | 738 hng/mL |
| Oral Bioavailability (F%) | 55% |
Experimental Protocols
Detailed methodologies for the key in vivo pharmacokinetic experiments are provided below. These protocols are based on standard practices in preclinical drug development.
CNS Penetrance Study (Brain-to-Plasma Ratio)
Objective: To determine the ability of this compound to cross the blood-brain barrier in rats.
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
Dosing:
-
This compound was formulated in a vehicle of 2% DMSO, 49% PEG400, and 49% sterile water.
-
A single oral dose of 10 mg/kg was administered by gavage.
Sample Collection:
-
At 1 hour post-dose, animals were anesthetized.
-
Blood was collected via cardiac puncture into EDTA-containing tubes.
-
Plasma was separated by centrifugation (4°C, 2000 x g for 10 minutes).
-
Immediately following blood collection, the brain was perfused with saline to remove remaining blood.
-
The whole brain was then excised, weighed, and snap-frozen.
Sample Analysis:
-
Plasma and brain homogenate concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A standard curve was generated using known concentrations of this compound in the respective matrices (plasma and brain homogenate).
Data Calculation:
-
The brain-to-plasma ratio was calculated by dividing the mean concentration of this compound in the brain (ng/g) by the mean concentration in plasma (ng/mL) at the 1-hour time point.
Oral Bioavailability Study
Objective: To determine the fraction of orally administered this compound that reaches systemic circulation in rats.
Animal Model: Male Sprague-Dawley rats (n=3 per route of administration).
Dosing:
-
Oral (p.o.) Administration: A single dose of 10 mg/kg was administered by gavage. The vehicle consisted of 2% DMSO, 49% PEG400, and 49% sterile water.
-
Intravenous (i.v.) Administration: A single dose of 3 mg/kg was administered via the tail vein. The vehicle was the same as for oral administration.
Sample Collection:
-
Blood samples (approximately 0.2 mL) were collected from the tail vein at predose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma was harvested by centrifugation as described above.
Sample Analysis:
-
Plasma concentrations of this compound were quantified by a validated LC-MS/MS method.
Data Calculation:
-
The Area Under the Curve from time zero to infinity (AUC0-inf) was calculated for both oral and intravenous administration routes using non-compartmental analysis.
-
Oral bioavailability (F%) was calculated using the following formula:
-
F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100
-
Visualizations
Signaling Pathway
Caption: GLP-1R signaling pathway and the action of this compound.
Experimental Workflows
Caption: Workflow for CNS penetrance determination.
Caption: Workflow for oral bioavailability determination.
Pharmacological Profile of VU0453379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 is a novel, central nervous system (CNS) penetrant, small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, this compound does not activate the GLP-1R directly but enhances the affinity and/or efficacy of endogenous agonists like GLP-1. This document provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro and in vivo properties, selectivity, and pharmacokinetic characteristics. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and has shown potential in treating neurodegenerative diseases. While peptide-based GLP-1R agonists are effective, they require parenteral administration. Small molecule, orally bioavailable GLP-1R PAMs like this compound represent a promising alternative therapeutic strategy. This compound has demonstrated efficacy in preclinical models, potentiating insulin secretion and exhibiting central nervous system effects.[1]
Mechanism of Action
This compound acts as a positive allosteric modulator of the GLP-1R. It binds to a site on the receptor that is distinct from the orthosteric binding site of endogenous GLP-1. This allosteric binding potentiates the receptor's response to GLP-1, leading to enhanced downstream signaling. The primary signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
References
In Vitro Characterization of VU0453379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[1][2] As a PAM, this compound does not activate the GLP-1R directly but enhances the receptor's response to its endogenous ligands, such as GLP-1. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its potency, selectivity, and mechanism of action, based on preclinical research. Detailed experimental methodologies are provided to enable replication and further investigation.
Introduction
The GLP-1 receptor is a well-established therapeutic target for type 2 diabetes and obesity.[3] GLP-1R agonists have demonstrated significant efficacy in glycemic control and weight management. However, the development of small-molecule, orally bioavailable agents that target this receptor has been a challenge. Positive allosteric modulators offer a promising alternative therapeutic strategy by fine-tuning the endogenous physiological activity of the receptor, potentially leading to improved safety and tolerability profiles. This compound has emerged as a significant tool compound for studying the therapeutic potential of GLP-1R modulation in the CNS.[1]
Mechanism of Action
This compound functions as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous orthosteric agonist (GLP-1). This allosteric binding potentiates the receptor's response to GLP-1, leading to an enhanced downstream signaling cascade. The primary signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[4] this compound has been shown to enhance GLP-1-mediated cAMP production.[3] Additionally, GLP-1R activation can lead to the mobilization of intracellular calcium, a response that is also potentiated by this compound.[5]
Quantitative Pharmacological Data
The in vitro potency of this compound has been determined through various functional assays. The following table summarizes the key quantitative data.
| Parameter | Value (µM) | Assay Type | Cell Line | Notes |
| EC50 | 1.3 | Calcium Mobilization | HEK-293 cells expressing human GLP-1R | Potentiation of an EC20 concentration of GLP-1.[6] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound that produces 50% of the maximal potentiation of the GLP-1 response.
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the intended target. While specific broad-panel screening data for this compound is not detailed in the primary publication, the compound is described as a "highly selective" GLP-1R PAM.[1][6] This implies that it has been tested against a panel of other receptors and targets and found to have minimal activity. For a comprehensive understanding, a detailed selectivity profile from a broad ligand binding or functional screen would be necessary.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Glucagon-Like Peptide-1 Receptor (GLP-1R).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate GLP-1-induced increases in intracellular calcium.
-
Cell Plating: HEK-293-hGLP-1R cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and assay buffer is added. This compound, diluted to various concentrations, is then added to the wells.
-
Agonist Stimulation: After a short incubation with this compound, an EC20 concentration of GLP-1 is added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the GLP-1 response. The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
References
- 1. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Effects of VU0453379 on GLP-1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 is a novel, central nervous system (CNS) penetrant, selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a class B G protein-coupled receptor (GPCR), the GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity. This compound represents a significant advancement in the development of small molecule GLP-1R modulators, offering the potential for orally bioavailable therapies with a differentiated mechanism of action compared to orthosteric peptide agonists. This technical guide provides a comprehensive overview of the effects of this compound on GLP-1R signaling, including quantitative data on its potentiation of agonist activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Positive Allosteric Modulation of the GLP-1 Receptor
This compound acts as a positive allosteric modulator, meaning it binds to a site on the GLP-1R that is distinct from the binding site of endogenous and exogenous orthosteric agonists like GLP-1 and exenatide. This allosteric binding enhances the receptor's response to the orthosteric agonist, typically by increasing the agonist's affinity and/or efficacy. This compound has been shown to potentiate GLP-1R signaling in response to various agonists, including the endogenous peptide GLP-1 and the therapeutic peptide mimetic exenatide.[3]
A key characteristic of this compound is its biased signaling. It demonstrates a more pronounced effect on G-protein-mediated signaling pathways (such as cAMP production and intracellular calcium mobilization) with weaker effects on β-arrestin recruitment and subsequent receptor internalization. This biased agonism may offer therapeutic advantages, potentially leading to a more sustained signaling response with a different side-effect profile compared to unbiased agonists.
Quantitative Data on GLP-1R Potentiation
The positive allosteric modulatory effects of this compound on GLP-1R signaling have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| EC50 | 1.3 μM[1] | Intracellular calcium mobilization in human GLP-1R expressing cells in the presence of an EC20 concentration of GLP-1. |
Table 2: Potentiation of GLP-1R Agonist-Induced Signaling by this compound
| Agonist | Assay | This compound Concentration | Fold Shift in Agonist EC50 | Change in Agonist Emax |
| GLP-1 | Intracellular Calcium Mobilization | 10 μM | Data not available | Data not available |
| GLP-1 | cAMP Accumulation (GloSensor) | 10 μM | Data not available | Data not available |
| Exenatide | Insulin Secretion (mouse islets) | 10 μM | Potentiated low-dose exenatide | Data not available |
| Liraglutide | β-arrestin Recruitment | 5, 10, and 20 μM | Minimal | No significant change |
| Liraglutide | GLP-1R Internalization | 20 μM | Data not available | 2.26-fold increase[4] |
Note: Detailed quantitative data on the fold shift in EC50 and the precise change in Emax for GLP-1 and exenatide in the presence of this compound are not fully available in the provided search results. The primary publication's supplementary information is the likely source of this detailed data.
Signaling Pathways and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Experimental workflow for intracellular calcium mobilization assay.
Caption: Logical relationship of positive allosteric modulation.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the effects of this compound on GLP-1R signaling. These are based on the information from the primary publication and general pharmacological practices.
Intracellular Calcium Mobilization Assay
This assay was a primary component of the high-throughput screen to identify GLP-1R PAMs.
-
Cell Line: Human GLP-1R expressing 9-3-H cells.
-
Materials:
-
384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GLP-1 peptide
-
This compound
-
Fluorescent Imaging Plate Reader (FLIPR)
-
-
Protocol:
-
Cell Plating: Seed the human GLP-1R expressing cells into 384-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the appropriate wells of the assay plate.
-
Agonist Addition and Signal Detection: Place the assay plate into the FLIPR instrument. Initiate a kinetic read to establish a baseline fluorescence. Add a pre-determined EC₂₀ concentration of GLP-1 to all wells and continue to monitor the fluorescence intensity for several minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the concentration-response curve for this compound in the presence of the fixed GLP-1 concentration and calculate the EC₅₀ value.
-
cAMP Accumulation Assay (GloSensor™)
This assay was used as a secondary screen to confirm the activity of hits from the primary calcium mobilization screen.
-
Cell Line: Cells co-expressing the human GLP-1R and the GloSensor™-22F cAMP plasmid.
-
Materials:
-
384-well white, solid-bottom assay plates
-
GloSensor™ cAMP Reagent
-
Assay buffer (e.g., CO₂-independent medium with 10% FBS)
-
GLP-1 peptide
-
This compound
-
Luminometer
-
-
Protocol:
-
Cell Plating: Seed the engineered cells into 384-well plates and incubate overnight.
-
Reagent Equilibration: On the day of the assay, replace the culture medium with assay buffer containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature.
-
Compound and Agonist Addition: Add serial dilutions of this compound to the wells, followed by the addition of a fixed concentration of GLP-1 (e.g., EC₂₀ or EC₅₀).
-
Signal Detection: Incubate the plate at room temperature for 15-30 minutes. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the intracellular cAMP concentration. Analyze the data to determine the potentiation of the GLP-1 response by this compound.
-
Insulin Secretion from Isolated Mouse Pancreatic Islets
This ex vivo assay assesses the physiological relevance of this compound's activity.
-
Tissue Source: Pancreatic islets isolated from mice.
-
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Exenatide
-
This compound
-
Insulin ELISA kit
-
-
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated islets in KRB buffer with a low glucose concentration (2.8 mM) for 1 hour at 37°C.
-
Stimulation: Transfer groups of islets to KRB buffer containing a high glucose concentration (16.7 mM) and the following conditions:
-
Vehicle control
-
Low-dose exenatide
-
This compound alone
-
Low-dose exenatide + this compound
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection and Analysis: Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted under the different conditions to determine the potentiation of exenatide-induced insulin secretion by this compound.
-
Conclusion
This compound is a valuable pharmacological tool for studying GLP-1R allosteric modulation and holds promise as a lead compound for the development of novel therapeutics for metabolic diseases. Its ability to potentiate the effects of endogenous and exogenous agonists, coupled with its biased signaling profile and CNS penetrance, opens new avenues for research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working to further understand and leverage the therapeutic potential of GLP-1R positive allosteric modulators. Further detailed quantitative analysis, likely available in the supplementary data of the primary publication, will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of VU0453379
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological profile of VU0453379, a novel small molecule modulator. It details its primary cellular target, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key pathways and workflows are visualized.
Primary Cellular Target and Mechanism of Action
The primary cellular target of this compound is the Glucagon-Like Peptide-1 Receptor (GLP-1R) .[1][2][3] GLP-1R is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in regulating glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.
This compound is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of GLP-1R.[1][2][3] It binds to a topographically distinct site from the orthosteric site where the endogenous ligand, GLP-1, binds. This allosteric interaction enhances the receptor's response to orthosteric agonists. Furthermore, this compound also exhibits direct agonist activity, classifying it as an allosteric agonist and positive allosteric modulator (ago-PAM) .[4] This dual action means it can both potentiate the effects of endogenous agonists like GLP-1 and directly activate the receptor to induce a cellular response, such as calcium mobilization.[4]
In a functional context, this compound has been shown to potentiate exenatide-induced insulin secretion in primary mouse pancreatic islets.[3][4] In vivo, it has demonstrated the ability to reverse haloperidol-induced catalepsy in a rat model, indicating its potential utility in modulating CNS-based GLP-1R activity.[3][4]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through various in vitro assays. The data are summarized in the table below for clear comparison.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| Ago-PAM Activity | Calcium Mobilization | 9-3-H cells (human GLP-1R) | EC₅₀ = 1.3 µM | [1][4] |
| PAM Activity | Calcium Mobilization | 9-3-H cells (human GLP-1R) | EC₅₀ = 1.8 µM (with GLP-1) | [4] |
| EC₅₀ = 8.4 µM (with Exenatide) | [4] | |||
| EC₅₀ = 30 µM (with Liraglutide) | [4] | |||
| Functional Potentiation | Insulin Secretion | Primary Mouse Pancreatic Islets | 30 µM (potentiates exenatide) | [4] |
| In Vivo Efficacy | Haloperidol-Induced Catalepsy | Rat Model | 30 mg/kg | [4] |
Signaling Pathways and Logical Relationships
Visualizations of the relevant signaling pathways and the logical action of this compound are provided below using the DOT language.
Experimental Protocols
The characterization of this compound relies on specific in vitro and ex vivo functional assays. The general methodologies for these key experiments are detailed below.
This assay is fundamental for determining the potency and efficacy of compounds acting on Gq- or Gs-coupled receptors that can mobilize intracellular calcium.
-
Objective: To quantify the direct agonist (ago) and positive allosteric modulator (PAM) activity of this compound on GLP-1R.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or other suitable cells (e.g., 9-3-H) stably expressing the human GLP-1R are cultured to confluence in appropriate media.[4][5]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Preparation: A concentration-response curve of this compound is prepared in the assay buffer. For PAM analysis, this compound is prepared in the presence of a constant, sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist like GLP-1 or exenatide.
-
Fluorescence Reading: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the compound solutions.
-
Data Acquisition: Post-addition, fluorescence intensity is measured kinetically over time to capture the peak calcium flux.
-
Analysis:
-
Agonist Mode: The peak fluorescence response for this compound alone is plotted against its concentration to generate a dose-response curve and calculate the EC₅₀ for its direct agonist activity.
-
PAM Mode: The response in the presence of the orthosteric agonist is plotted against this compound concentration. The resulting EC₅₀ value represents its potency as a PAM.
-
-
This assay provides a more physiologically relevant system to test the effect of GLP-1R modulators on insulin secretion.
-
Objective: To determine if this compound can potentiate agonist-stimulated insulin secretion from primary pancreatic islets.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice via collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a controlled environment to allow recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal state of insulin secretion.
-
Stimulation: Groups of islets are then incubated in a high-glucose buffer containing various treatment conditions:
-
Vehicle control
-
Orthosteric agonist (e.g., low-dose exenatide) alone
-
This compound alone
-
This compound combined with the orthosteric agonist
-
-
Supernatant Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected from each group.
-
Insulin Quantification: The concentration of insulin in the collected supernatant is measured using a standard method, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Analysis: Insulin levels from the treatment groups are compared to the control groups to determine the effect of this compound on basal and agonist-stimulated insulin secretion.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of VU0453379: A Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a family B G protein-coupled receptor (GPCR), GLP-1R is a critical target in the management of type 2 diabetes and obesity. This compound represents a significant advancement in the development of small-molecule, orally bioavailable therapies that can potentiate the effects of endogenous GLP-1 or co-administered GLP-1R agonists.[2][3] This technical guide provides a comprehensive overview of the early-stage research on this compound, including its pharmacological properties, experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.3 μM | Human GLP-1R 9-3-H | Intracellular Calcium Mobilization | [1][3] |
Table 2: In Vivo Efficacy of this compound in a Haloperidol-Induced Catalepsy Model
| Treatment Group | Dose (mg/kg, i.p.) | Reversal of Catalepsy | Significance (p-value) | Reference |
| This compound | 10 | Significant | < 0.0001 vs. vehicle | [3] |
| This compound | 30 | Significant | < 0.0001 vs. vehicle | [3] |
Catalepsy was measured as the latency to withdraw forepaws from a horizontal bar.
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator of the GLP-1R. This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1. By doing so, it enhances the receptor's response to GLP-1. The canonical signaling pathway for GLP-1R involves its coupling to Gαs, which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4] This cascade ultimately promotes glucose-dependent insulin secretion from pancreatic β-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for VU0453379 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments involving VU0453379, a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). The following sections detail its application in a relevant animal model of Parkinson's disease motor symptoms, summarize its pharmacokinetic properties, and provide a visual representation of its mechanism of action.
Reversal of Haloperidol-Induced Catalepsy in Rats
This protocol describes an in vivo experiment to evaluate the efficacy of this compound in a rat model of Parkinson's disease-like motor impairment. Haloperidol, a dopamine D2 receptor antagonist, is used to induce catalepsy, a state of immobility and muscle rigidity. The ability of this compound to reverse this state suggests its potential as a therapeutic agent for motor symptoms associated with dopamine deficiency.[1][2][3]
Quantitative Data Summary
| Treatment Group | Haloperidol Dose (mg/kg, i.p.) | This compound Dose (mg/kg, i.p.) | N | Catalepsy Reversal (%) | P-value vs. Vehicle |
| 1 | 0.75 | 10 | 10-12 | 36.3 | < 0.0001 |
| 2 | 0.75 | 30 | 10-12 | 50.4 | < 0.0001 |
| 3 | 1.5 | 30 | 10-12 | 36.6 | < 0.0001 |
Data extracted from Morris, L.C., et al. (2014).[1][3]
Experimental Protocol
a. Animal Model:
-
Species: Rat
-
Number of Animals: 10-12 per treatment group.[3]
b. Materials:
-
This compound hydrochloride (powder form)
-
Haloperidol
-
Catalepsy bar (horizontal bar of approximately 1 cm diameter, positioned 9-10 cm above a flat surface)
-
Stopwatch
c. Drug Preparation:
-
Prepare a stock solution of this compound in the vehicle (10% Tween 80) to achieve the desired final concentrations for intraperitoneal (i.p.) injection.
-
Prepare a stock solution of haloperidol in a suitable vehicle for i.p. injection.
d. Procedure:
-
Administer haloperidol (0.75 mg/kg or 1.5 mg/kg, i.p.) to induce catalepsy.[1][3]
-
Following haloperidol administration, administer this compound (10 mg/kg or 30 mg/kg, i.p.) or vehicle.[1][3]
-
At specified time points post-drug administration, assess catalepsy using the bar test.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cutoff time of 30 seconds is typically used.[3]
-
Record the latency for each animal in all treatment groups.
e. Statistical Analysis:
-
Data are typically represented as the mean latency ± SEM.
-
Statistical significance between the vehicle and treatment groups can be determined using an appropriate statistical test, such as a Dunnett's test.[3]
Pharmacokinetic Properties of this compound
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters.
| Parameter | Value | Conditions |
| Brain Concentration | 481 nM | Following a 10 mg/kg i.p. dose in satellite animals.[1] |
| CNS Penetration | Demonstrated | Efficacious in a CNS-driven behavioral model (haloperidol-induced catalepsy).[1][2] |
Visualizing the Mechanism and Workflow
GLP-1R Signaling Pathway with this compound
This compound acts as a positive allosteric modulator (PAM) of the GLP-1 receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, GLP-1. By doing so, it enhances the signaling of GLP-1, leading to downstream effects such as augmented insulin secretion.[1][2]
Caption: GLP-1R signaling pathway modulated by this compound.
Experimental Workflow for Haloperidol-Induced Catalepsy Study
The following diagram outlines the key steps in the in vivo experiment described in this application note.
Caption: Workflow for the this compound catalepsy experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of VU0453379 and its Analog VU0453595 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU0453379 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for cognitive enhancement in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, comprehensive data exists for a closely related and structurally similar M1 PAM, VU0453595 .[1][2] These application notes and protocols are therefore based on the well-characterized properties and experimental use of VU0453595 in rodent models, providing a robust framework for researchers investigating this compound.
M1 PAMs like VU0453595 are of significant interest because they enhance cognitive function without the intrinsic agonist activity that can lead to adverse effects like convulsions.[1][3] Unlike M1 ago-PAMs, which can overactivate the M1 receptor, pure PAMs such as VU0453595 maintain the natural, activity-dependent signaling of acetylcholine, offering a potentially safer therapeutic profile.[1]
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
VU0453595 acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). By doing so, it doesn't activate the receptor on its own but instead enhances the receptor's response to ACh. This modulation leads to an amplification of the natural signaling cascade, which is crucial for cognitive processes such as learning and memory. The signaling pathway primarily involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Figure 1: M1 Receptor Signaling Pathway enhanced by a PAM.
Data Presentation
The following tables summarize quantitative data for VU0453595, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of VU0453595
| Parameter | Value | Cell Line | Assay | Reference |
|---|---|---|---|---|
| EC50 (PAM activity) | 2140 nM | rM1-CHO | Calcium Mobilization | [3] |
| Agonist Activity | Devoid of agonist activity | rM1-CHO | Calcium Mobilization |[1] |
Table 2: In Vivo Administration and Efficacy of VU0453595 in Rodent Models
| Rodent Model | Disease/Test Model | Route | Dosage | Key Findings | Reference |
|---|---|---|---|---|---|
| C57BL/6J Mice | PCP-induced social interaction deficit | i.p. | 1, 3, 10 mg/kg | Rescued deficits in social interaction.[3] | [3] |
| Rats | Novel Object Recognition (NOR) | p.o. | 0.3 - 10 mg/kg | Robustly improved object recognition memory.[1] | [1] |
| Mice | Behavioral Convulsion Assessment | p.o. | Up to 100 mg/kg | Did not induce behavioral convulsions.[1] |[1] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the efficacy of VU0453595 in rodent models. These can be adapted for this compound.
General Experimental Workflow
A typical in vivo study involves several key stages, from animal acclimatization to data analysis.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VU0453379 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a potent and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a CNS penetrant compound, this compound offers a valuable tool for investigating the therapeutic potential of GLP-1R modulation in neurological disorders, including Parkinson's disease.[2] Preclinical evidence suggests that this compound can reverse motor deficits in a rodent model of Parkinson's disease, highlighting its potential for further investigation.[1][2]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models relevant to the study of Parkinson's disease.
Mechanism of Action
This compound acts as a positive allosteric modulator at the GLP-1 receptor. This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, GLP-1.[1][2] The GLP-1R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn trigger a cascade of downstream signaling events. These events include the mobilization of intracellular calcium stores and modulation of gene expression, which are thought to contribute to the neuroprotective and neurotrophic effects observed with GLP-1R agonists.[3][5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 1.3 µM | 9-3-H cells expressing human GLP-1R | Calcium Mobilization | [1] |
Experimental Protocols
In Vitro Protocol: Calcium Mobilization Assay
This protocol outlines the measurement of GLP-1R activation by this compound through the quantification of intracellular calcium mobilization in a cell line expressing the human GLP-1 receptor.
Materials:
-
Human GLP-1 receptor-expressing cells (e.g., 9-3-H cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
GLP-1 (7-36) amide (as a reference agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Culture the GLP-1R expressing cells in appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations.
-
Prepare a concentration range of the reference agonist, GLP-1.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline reading for each well.
-
-
Compound Addition and Data Acquisition:
-
Using the plate reader's injection system, add the prepared concentrations of this compound or GLP-1 to the respective wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change.
-
Plot the net change in fluorescence against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
In Vivo Protocol: Haloperidol-Induced Catalepsy in Rats
This protocol describes the use of the bar test to assess the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol, a common preclinical model for studying motor side effects of antipsychotics and for screening anti-parkinsonian drugs.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound hydrochloride
-
Haloperidol
-
Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween 80)
-
Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, pH adjusted)
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9-10 cm above a flat surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Drug Preparation:
-
Drug Administration:
-
Administer this compound or its vehicle to the rats via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol or its vehicle to the rats.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.[8][9]
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time should be set (e.g., 120 or 180 seconds) to avoid undue stress on the animals.[8][9] If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis:
-
Record the descent latency for each rat at each time point.
-
Compare the descent latencies between the different treatment groups (Vehicle + Vehicle, Vehicle + Haloperidol, this compound + Haloperidol) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the descent latency in the this compound-treated group compared to the haloperidol-only group indicates a reversal of catalepsy.
-
Visualizations
Caption: GLP-1R signaling pathway activated by this compound.
Caption: Workflow for the in vivo haloperidol-induced catalepsy study.
References
- 1. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating VU0453379 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of VU0453379, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), in the context of Alzheimer's disease (AD) models. The provided protocols and data are based on studies of closely related M1 PAMs and serve as a guide for the preclinical evaluation of this compound.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] One of the key pathological features of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[3] M1 muscarinic acetylcholine receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, making them a promising therapeutic target for AD.[3][4] Positive allosteric modulators of the M1 receptor, like this compound, offer a potential therapeutic strategy by enhancing the receptor's response to the remaining endogenous acetylcholine without directly activating the receptor, which may reduce the risk of side effects associated with direct agonists.[5][6]
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator that binds to a site on the M1 mAChR distinct from the orthosteric binding site for acetylcholine.[5] This binding induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine.[6] The M1 mAChR is a Gq-coupled receptor.[7] Upon activation by acetylcholine and potentiation by this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for synaptic plasticity, learning, and memory.[7]
Furthermore, M1 receptor activation has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by enhancing the activity of α-secretase.[8] This shifts APP cleavage away from the β-secretase (BACE1) pathway, which leads to the production of neurotoxic Aβ peptides.[8] By promoting the α-secretase pathway, M1 PAMs like this compound may not only provide symptomatic relief by enhancing cholinergic neurotransmission but also exhibit disease-modifying effects by reducing the amyloid burden.
Caption: M1 Receptor Signaling Pathway Modulated by this compound.
Quantitative Data
While specific quantitative data for this compound in Alzheimer's disease models are not extensively available in the public domain, data from closely related M1 PAMs provide valuable insights into the expected potency and efficacy.
Table 1: In Vitro Potency of M1 PAMs in CHO Cells
| Compound | Assay | EC50 (nM) | % ACh Max | Reference |
| VU0453595 | Ca²⁺ mobilization | 2140 ± 440 | N/A | [7] |
| VU0405645 | Ca²⁺ mobilization | 340 ± 30 | N/A | [7] |
| VU0486846 | Ca²⁺ mobilization (human M1) | 310 | 85 ± 2% | [9] |
| VU0486846 | Ca²⁺ mobilization (rat M1) | 250 | 83 ± 1% | [9] |
| VU0467319 (VU319) | Ca²⁺ mobilization (human M1) | 492 ± 2.9 | 71.3 ± 9.9% | [6][10] |
Table 2: In Vivo Efficacy of M1 PAM VU0467319 in a Rat Cognition Model
| Animal Model | Behavioral Assay | Minimum Effective Dose (MED) | Brain Concentration at MED | Reference |
| Rat | Novel Object Recognition | 1 mg/kg, p.o. | ~1 µM total brain | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the efficacy of this compound in preclinical models of Alzheimer's disease. These protocols are based on standard methodologies and studies with related M1 PAMs.
In Vitro Calcium Mobilization Assay
Objective: To determine the EC50 of this compound for the potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 mAChR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Acetylcholine (ACh).
-
This compound.
-
384-well black-walled, clear-bottom plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Procedure:
-
Cell Plating: Plate M1-CHO cells in 384-well plates at a suitable density and incubate overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM dye solution for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of acetylcholine that gives a response of approximately 20% of the maximum response (EC20).
-
Assay:
-
Place the cell plate in the FLIPR instrument.
-
Add the this compound dilutions to the wells and incubate for a specified period.
-
Add the ACh EC20 solution to the wells.
-
Measure the fluorescence intensity over time to monitor intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[7]
-
In Vivo Behavioral Assays in an Alzheimer's Disease Mouse Model
Animal Model: Transgenic mouse models of AD, such as 5XFAD or APP/PS1 mice, are commonly used.[11] Age-matched wild-type littermates should be used as controls.
Objective: To assess the effect of this compound on recognition memory.
Procedure:
-
Habituation: Individually place each mouse in an open-field arena (e.g., 40 x 40 cm) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle to the mice at a predetermined time before the training (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), administer the same treatment as in the training phase.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Objective: To assess the effect of this compound on spatial learning and memory.
Procedure:
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily before the trials.
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform (maximum 60 seconds).
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across the training days. A steeper learning curve in the this compound-treated group indicates improved spatial learning.
-
Probe Trial: Compare the time spent in the target quadrant between the treatment groups. A significantly longer time in the target quadrant for the this compound-treated group suggests enhanced spatial memory.
-
Ex Vivo Electrophysiology: Long-Term Potentiation (LTP)
Objective: To determine if this compound can rescue deficits in synaptic plasticity in an AD mouse model.
Procedure:
-
Slice Preparation:
-
Acutely prepare hippocampal slices (300-400 µm thick) from AD model mice and wild-type controls.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
Record a stable baseline of fEPSPs for 20-30 minutes.
-
Apply this compound to the perfusion bath at a desired concentration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[12]
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the baseline average.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between slices from vehicle-treated and this compound-treated AD model mice, and wild-type controls. An increase in LTP magnitude in the this compound-treated AD group would indicate a rescue of synaptic plasticity deficits.[2]
-
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hippocampal long‐term synaptic depression and memory deficits induced in early amyloidopathy are prevented by enhancing G‐protein‐gated inwardly rectifying potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0453379 in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] The M1 muscarinic acetylcholine receptor (M1 mAChR) has been identified as a promising therapeutic target for mitigating these cognitive deficits.[1] Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic signaling, which is often disrupted in these conditions.[1] VU0453379 is a selective M1 PAM designed to potentiate the effects of the endogenous neurotransmitter acetylcholine, thereby offering a potential therapeutic avenue for cognitive enhancement.
These application notes provide an overview of the use of this compound and other M1 PAMs in preclinical cognitive enhancement studies, including their mechanism of action, experimental protocols for in vivo evaluation, and representative data.
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to its endogenous ligand, acetylcholine. This mechanism is crucial as it preserves the temporal and spatial fidelity of natural cholinergic transmission.
Excessive activation of M1 receptors can lead to adverse effects such as seizures and cognitive impairment.[1][2] Therefore, M1 PAMs that lack intrinsic agonist activity are considered to have a more favorable therapeutic profile.[2] These "pure" PAMs potentiate M1 signaling only in the presence of acetylcholine, thus amplifying physiological signaling without causing tonic, non-physiological receptor activation.
Figure 1: M1 Muscarinic Receptor Signaling Pathway and the Action of this compound.
Quantitative Data Summary
The following tables summarize representative data for M1 PAMs in preclinical models. While data for this compound is not publicly available, the data for structurally related compounds like VU0486846 and VU0453595 provide a benchmark for expected efficacy and safety.
Table 1: In Vitro Potency of Representative M1 PAMs
| Compound | M1 EC50 (nM) | Fold Potentiation of ACh | Intrinsic Agonist Activity |
| VU0486846 | > 100 | ~4-5 | Weak to none in high receptor reserve systems |
| VU0453595 | ~200 | ~3-4 | None |
| MK-7622 (Ago-PAM) | < 10 | > 10 | High |
EC50: Half-maximal effective concentration. Data is illustrative and compiled from various sources.
Table 2: In Vivo Efficacy in Cognitive Models
| Compound | Model | Species | Dose Range (mg/kg) | Minimum Effective Dose (mg/kg) | Outcome |
| VU0486846 | Novel Object Recognition | Rat | 1-10 | 1 | Reversal of scopolamine-induced deficits |
| VU0486846 | Contextual Fear Conditioning | Rat | 1-10 | 1 | Reversal of risperidone-induced deficits[3] |
| VU0453595 | Novel Object Recognition | Mouse | 3-30 | 10 | Improved performance |
Data is illustrative and compiled from various sources.
Table 3: Safety and Tolerability Profile
| Compound | Seizure Liability | Cholinergic Adverse Events |
| VU0486846 | No convulsions at high brain exposures | None observed |
| VU0453595 | No convulsions at doses well above efficacy | None observed |
| MK-7622 (Ago-PAM) | Induces severe behavioral convulsions | Present |
Data is illustrative and compiled from various sources.
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two identical objects (familiarization phase)
-
One novel object (testing phase)
-
Video recording and tracking software
-
This compound solution and vehicle control
Procedure:
-
Habituation: Acclimate each animal to the empty arena for 10 minutes for 2-3 consecutive days.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30-60 minutes before the familiarization phase.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore freely for 5-10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0453379 and the Potentiation of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R). M3Rs are G-protein coupled receptors expressed on pancreatic β-cells that play a crucial role in regulating glucose-stimulated insulin secretion (GSIS). Upon activation by acetylcholine (ACh), M3Rs couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the potentiation of insulin release. As a PAM, this compound does not activate the M3R directly but enhances the receptor's response to the endogenous ligand, acetylcholine. This allosteric modulation presents a promising therapeutic strategy for type 2 diabetes by augmenting the physiological, ACh-driven potentiation of insulin secretion without causing global receptor activation, which could lead to side effects.
These application notes provide a summary of the effects of M3R PAMs on insulin secretion, based on available data for compounds in this class, and detail protocols for evaluating the efficacy of molecules like this compound.
Data Presentation
While specific quantitative data for this compound's effect on insulin secretion is not publicly available, the following table summarizes the typical effects observed with well-characterized M3R PAMs, such as VU0119498, on acetylcholine-induced insulin secretion from pancreatic β-cells. These values serve as a benchmark for the expected activity of novel M3R PAMs.
| Compound Class | Cell Type | Agonist | PAM Concentration | Fold Potentiation of Agonist EC50 | Maximum Efficacy (% of Agonist Alone) |
| M3R PAM | MIN6-K8 Cells | Acetylcholine | 10 µM | ~5-10 | ~120-150% |
| M3R PAM | Mouse Islets | Acetylcholine | 20 µM | Significant Potentiation | Not Reported |
| M3R PAM | Human Islets | Acetylcholine | 20 µM | Significant Potentiation | Not Reported |
Signaling Pathways and Experimental Workflows
M3R Signaling Pathway for Insulin Secretion
Caption: M3R signaling cascade potentiated by this compound.
Experimental Workflow for Assessing this compound
Caption: Workflow for in vitro insulin secretion assay.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol details the steps to assess the potentiation of glucose and acetylcholine-induced insulin secretion by this compound from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from mice by collagenase P digestion of the pancreas followed by density gradient centrifugation.
-
Hand-pick islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Static Insulin Secretion Assay:
-
Prepare KRB buffers with low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
Prepare treatment solutions in KRB buffer containing high glucose and various concentrations of acetylcholine, with and without a fixed concentration of this compound (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
In a 96-well plate, place 5-10 size-matched islets per well.
-
Pre-incubate the islets in 200 µL of KRB buffer with low glucose for 1 hour at 37°C.
-
Carefully remove the supernatant and replace it with 200 µL of the various treatment solutions.
-
Incubate for 1 hour at 37°C.
-
After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Store the supernatant at -20°C until the insulin assay is performed.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the number of islets per well.
-
Generate dose-response curves for acetylcholine in the presence and absence of this compound.
-
Calculate the EC50 values for acetylcholine and the fold-potentiation by this compound.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the potentiation effect.
-
Protocol 2: Intracellular Calcium Mobilization Assay in a Pancreatic β-Cell Line (e.g., MIN6-K8)
This protocol describes how to measure the effect of this compound on acetylcholine-induced intracellular calcium mobilization.
Materials:
-
MIN6-K8 cells
-
DMEM medium supplemented with 15% FBS, 1% penicillin-streptomycin, and 70 µM β-mercaptoethanol
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture MIN6-K8 cells in supplemented DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Calcium Indicator Loading:
-
On the day of the assay, remove the culture medium and wash the cells once with HBSS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 45-60 minutes at 37°C.
-
After loading, wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric calcium measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injection system, add different concentrations of acetylcholine with or without a fixed concentration of this compound.
-
Record the fluorescence ratio changes over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
Generate dose-response curves for acetylcholine in the presence and absence of this compound.
-
Determine the EC50 values and the degree of potentiation.
-
Perform statistical analysis to assess the significance of the observed effects.
-
Conclusion
This compound, as a positive allosteric modulator of the M3 muscarinic receptor, represents a targeted approach to enhance insulin secretion. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other M3R PAMs. By characterizing the potentiation of acetylcholine-induced insulin secretion and the underlying signaling events, these studies will be instrumental in the development of novel therapeutics for the treatment of type 2 diabetes.
Application Notes and Protocols: Evaluating the Potential of the M1 Positive Allosteric Modulator VU0453379 to Reverse Haloperidol-Induced Catalepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the potential of VU0453379, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), to reverse catalepsy induced by the typical antipsychotic drug, haloperidol. Haloperidol-induced catalepsy in rodents is a widely used preclinical model to study the extrapyramidal side effects (EPS) observed in patients treated with antipsychotic medications.
The rationale for this investigation is based on the hypothesis that a functional imbalance between the dopaminergic and cholinergic systems in the basal ganglia underlies the motor deficits seen in EPS. Haloperidol, a dopamine D2 receptor antagonist, disrupts this balance. By potentiating cholinergic signaling through M1 receptors, this compound may help restore this balance and alleviate cataleptic symptoms.
Due to the absence of specific published data on this compound in the context of haloperidol-induced catalepsy, this document presents a generalized experimental framework based on established methodologies for similar compounds.
Data Presentation
The following table represents hypothetical quantitative data from a study evaluating the effect of this compound on the latency to descend in the bar test for catalepsy. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Treatment Group | Dose (mg/kg) | N | Mean Descent Latency (seconds) ± SEM |
| Vehicle Control | - | 10 | 15.2 ± 2.5 |
| Haloperidol | 1 | 10 | 165.8 ± 10.3 |
| Haloperidol + this compound | 1 + 3 | 10 | 110.5 ± 9.8 |
| Haloperidol + this compound | 1 + 10 | 10 | 65.3 ± 7.1 |
| Haloperidol + this compound | 1 + 30 | 10 | 25.1 ± 4.2 |
Experimental Protocols
Animals
-
Species: Male Wistar rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in groups of 2-3 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory environment for at least one week before the start of the experiment. All procedures should be conducted in accordance with approved animal care and use guidelines.
Drugs and Reagents
-
Haloperidol: Purchased from a commercial supplier (e.g., Sigma-Aldrich). To be dissolved in a vehicle of 0.9% saline with a drop of glacial acetic acid and the pH adjusted to approximately 5.0 with NaOH.
-
This compound: To be synthesized or procured from a chemical supplier. The vehicle for administration will depend on the compound's solubility (e.g., 10% Tween 80 in 0.9% saline).
-
Vehicle Solutions: To be prepared fresh on the day of the experiment.
Induction of Catalepsy
Haloperidol is administered to induce a cataleptic state in the rats.
-
Prepare a fresh solution of haloperidol at the desired concentration (e.g., 1 mg/mL).
-
Administer haloperidol intraperitoneally (i.p.) at a dose of 1 mg/kg.[1]
-
Allow 30-60 minutes for the cataleptic state to fully develop before testing. The peak cataleptic response for haloperidol is often observed around 60 minutes post-injection.
Catalepsy Assessment: The Bar Test
The bar test is a standard method for quantifying the degree of catalepsy.
-
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure:
-
Gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and place them back on the surface (descent latency).
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, the latency is recorded as 180 seconds.
-
-
Testing: The catalepsy score (descent latency) is measured at specific time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes).
Experimental Design
-
Groups:
-
Group 1: Vehicle control (receives vehicle for both haloperidol and this compound).
-
Group 2: Haloperidol control (receives haloperidol and vehicle for this compound).
-
Group 3-5: Experimental groups (receive haloperidol and varying doses of this compound, e.g., 3, 10, 30 mg/kg).
-
-
Procedure:
-
Administer this compound (or its vehicle) at the designated doses (e.g., i.p. or orally) at a specified time before the haloperidol injection (e.g., 30 minutes prior).
-
Administer haloperidol (or its vehicle) as described in the induction protocol.
-
Perform the bar test at the predetermined time points after haloperidol administration.
-
-
Data Analysis: The mean descent latency for each group at each time point should be calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between the groups.
Signaling Pathways and Mechanism of Action
Haloperidol-Induced Catalepsy Pathway
Haloperidol is a potent antagonist of the dopamine D2 receptor. In the basal ganglia, D2 receptors are highly expressed on medium spiny neurons (MSNs) of the indirect pathway.[2][3] Blockade of these receptors by haloperidol leads to disinhibition of these neurons, resulting in increased inhibition of the globus pallidus externa (GPe). This, in turn, disinhibits the subthalamic nucleus (STN), leading to increased excitatory input to the globus pallidus interna (GPi) and substantia nigra pars reticulata (SNr). The final output is an increased tonic inhibition of the thalamus, which reduces thalamocortical drive and results in motor deficits such as catalepsy.
References
Application Notes and Protocols for VU0453379 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a PAM, this compound does not activate the GLP-1R directly but enhances the binding and/or efficacy of the endogenous GLP-1 peptide. The GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity, and its activation in the CNS is implicated in neuroprotection, learning, and memory.[1] These application notes provide a comprehensive overview of the available in vivo data and suggested protocols for the administration of this compound in preclinical research.
Physicochemical Properties and Formulation
While specific physicochemical properties for this compound are not extensively published, its development as a CNS-penetrant molecule suggests favorable characteristics for crossing the blood-brain barrier. For in vivo studies, appropriate formulation is critical to ensure solubility and bioavailability.
Vehicle Selection:
A common vehicle for the in vivo administration of this compound and other GLP-1R modulators is an aqueous solution containing a surfactant.
-
Recommended Vehicle: 10% Tween 80 in sterile saline. This vehicle was successfully used for the intraperitoneal administration of this compound in rats.[1]
-
Alternative Formulations for Oral Administration: For other GLP-1 receptor agonists, formulations for oral delivery often include permeation enhancers such as sodium chenodeoxycholate (NaCDC) and propyl gallate (PG).[3]
Preparation of Dosing Solution (10% Tween 80):
-
To a sterile container, add the required amount of Tween 80.
-
Add sterile saline to bring the solution to the final desired volume.
-
Mix thoroughly until a homogenous solution is formed.
-
Add the calculated amount of this compound to the vehicle.
-
Vortex and/or sonicate until the compound is fully dissolved. It is recommended to prepare the dosing solution fresh on the day of the experiment.
Quantitative Data Summary
The following table summarizes the available in vivo dosage and administration data for this compound.
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Observed Effect | Reference |
| This compound | Rat | 10 and 30 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 | Reversal of haloperidol-induced catalepsy | [1] |
Signaling Pathway
This compound potentiates the signaling of the GLP-1 receptor. The canonical GLP-1R signaling cascade is initiated by the binding of GLP-1, which leads to the activation of a Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic beta cells.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol is designed to assess the potential of this compound to reverse motor deficits, a key assay for compounds with potential antipsychotic or anti-parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces a state of immobility known as catalepsy.[4][5][6]
Experimental Workflow:
Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)
-
Syringes and needles for intraperitoneal injections
-
Timer
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Drug Preparation: Prepare fresh solutions of this compound and haloperidol in the appropriate vehicles on the day of the experiment.
-
Administration:
-
Administer the vehicle or this compound (e.g., 10 or 30 mg/kg) via intraperitoneal (i.p.) injection.
-
Approximately 30 minutes after the test compound administration, administer haloperidol (e.g., 0.75 or 1.5 mg/kg, i.p.).
-
-
Catalepsy Assessment (Bar Test):
-
At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.[4]
-
Gently place the rat's forepaws on the horizontal bar.
-
Start a timer and measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be established, at which point the rat is returned to its home cage if it has not moved.[4][7]
-
-
Data Analysis: The latency to descend from the bar is recorded for each animal at each time point. Data can be analyzed using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare treatment groups. A significant reduction in the latency to descend in the this compound-treated group compared to the vehicle group indicates a reversal of catalepsy.[1]
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to evaluate the in vivo efficacy of this compound in potentiating glucose-stimulated insulin secretion.
Materials:
-
This compound
-
Vehicle
-
Glucose solution (e.g., 20% in sterile saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Blood collection supplies (e.g., tail-nick lancets, capillaries, EDTA-coated tubes)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Syringes and needles for administration
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) via tail-nick to measure basal glucose and insulin levels.
-
Drug Administration: Administer the vehicle or this compound at the desired dose and route (e.g., oral gavage or i.p. injection).
-
Glucose Challenge: After a predetermined pre-treatment time (e.g., 30-60 minutes), administer a glucose challenge (e.g., 2 g/kg) via i.p. injection.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Sample Processing: Immediately measure blood glucose levels. Process the remaining blood to collect plasma and store at -80°C for later insulin analysis.
-
Insulin Measurement: Measure plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin. A significant increase in the insulin AUC and a corresponding decrease in the glucose AUC in the this compound-treated group compared to the vehicle group would indicate efficacy.
Concluding Remarks
This compound represents a valuable tool for investigating the therapeutic potential of GLP-1R positive allosteric modulation, particularly for CNS-related disorders. The provided protocols, based on the initial characterization of this compound and general practices for in vivo studies with GLP-1R modulators, offer a starting point for further preclinical research. As with any in vivo study, it is crucial to perform dose-response studies to determine the optimal dose for the specific animal model and experimental paradigm. Careful consideration of the vehicle, administration route, and timing of assessments will ensure the generation of robust and reproducible data.
References
- 1. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haloperidol‐induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Determine VU0453379 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1, rather than directly activating the receptor itself. This offers a promising therapeutic strategy for conditions where GLP-1R signaling is beneficial, such as type 2 diabetes and neurodegenerative disorders. GLP-1R is a class B G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3] While cAMP is the canonical second messenger, GLP-1R activation can also lead to intracellular calcium mobilization, which can be utilized as an additional assay readout.[4]
These application notes provide detailed protocols for the primary cell-based assays used to quantify the efficacy of this compound as a GLP-1R PAM: a cAMP accumulation assay and an intracellular calcium mobilization assay.
Data Presentation
The efficacy of this compound as a GLP-1R PAM is quantified by its ability to potentiate the effect of a GLP-1R agonist. The key parameter for a PAM is its EC50, the concentration at which it elicits half of its maximal potentiating effect.
| Compound | Assay Type | Cell Line | Agonist (Concentration) | EC50 (µM) | Reference |
| This compound | cAMP Accumulation | CHO cells expressing human GLP-1R | GLP-1 (EC20) | 1.3 | [5] |
| This compound | Intracellular Calcium Mobilization | Human GLP-1R 9-3-H cells | GLP-1 (EC20) | Not explicitly reported, but used in primary screen | [4] |
Signaling Pathway
Upon binding of an agonist like GLP-1, the GLP-1 receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which mediate the downstream cellular responses. As a PAM, this compound binds to an allosteric site on the GLP-1R, enhancing the affinity and/or efficacy of the endogenous agonist, leading to an amplified cAMP signal.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP following GLP-1R activation. A competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.
Experimental Workflow
Protocol
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Seed the cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Procedure:
-
Carefully remove the growth medium from the cells.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a sub-maximal concentration (EC20) of a GLP-1R agonist (e.g., GLP-1 (7-36)) to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF lysis buffer containing the cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) antibodies according to the manufacturer's instructions (e.g., Cisbio cAMP Gs Dynamic kit).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GLP-1R activation. This is often used in high-throughput screening and can be indicative of G-protein crosstalk or specific signaling in certain cell backgrounds.
Experimental Workflow
Protocol
-
Cell Culture:
-
Use a cell line engineered for high-throughput screening that stably expresses the human GLP-1R (e.g., human GLP-1R 9-3-H cells).
-
Seed the cells into a 384-well black-walled, clear-bottom assay plate at an appropriate density and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) and probenecid (to prevent dye leakage) in a suitable assay buffer.
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Procedure:
-
Place the assay plate into a kinetic plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
The instrument's integrated liquid handler should then add the this compound solution (or vehicle control).
-
After a short incubation (e.g., 1-2 minutes), add the GLP-1R agonist at an EC20 concentration.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Acquisition and Analysis:
-
The data is typically expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the peak fluorescence to baseline (F/F0).
-
Plot the peak fluorescence response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of the potentiation.
-
Conclusion
The described cell-based assays provide robust and quantitative methods for assessing the efficacy of this compound as a GLP-1R positive allosteric modulator. The primary assay for confirming the mechanism of action is the cAMP accumulation assay, as GLP-1R is a Gs-coupled receptor. The calcium mobilization assay serves as a valuable tool for high-throughput screening and can provide additional insights into the compound's pharmacological profile. Consistent and reproducible data from these assays are crucial for the continued development and characterization of this compound as a potential therapeutic agent.
References
- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VU0453379 solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation challenges associated with VU0453379, a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, central nervous system (CNS) penetrant positive allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1 signaling can lead to augmented insulin secretion in a glucose-dependent manner.
Q2: I am observing precipitation when I dilute my this compound stock solution into aqueous buffer for my in vitro assay. What can I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally ≤ 0.1%, to minimize its potential as an anti-solvent.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.
-
Pre-warm the Buffer: Gently warming your aqueous buffer to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Vigorous Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting.
-
Use of Pluronic F-127: For cell-based assays, incorporating a low concentration (e.g., 0.01-0.02%) of Pluronic F-127 in the final assay medium can help to maintain compound solubility without significant cell toxicity.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, brief sonication in a water bath sonicator can be used to aid in the dissolution of this compound in your chosen solvent, particularly for preparing stock solutions. However, be cautious with prolonged sonication as it can generate heat and potentially lead to compound degradation.
Q4: What is a reliable formulation for in vivo studies with this compound?
A4: A commonly used vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween-80, and saline. A specific protocol is provided in the Experimental Protocols section below. It is crucial to perform a vehicle tolerability study in your animal model to ensure the vehicle itself does not cause any adverse effects.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Poor solubility or precipitation of this compound in the assay medium.
-
Troubleshooting Workflow:
Technical Support Center: Optimizing VU0453379 Delivery to the CNS
Welcome to the technical support center for the optimization of VU0453379 delivery to the Central Nervous System (CNS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your experiments with this novel, CNS-penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS important?
A1: this compound is a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).[1] As a CNS-penetrant molecule, it has the potential to treat neurological disorders by augmenting the effects of endogenous GLP-1.[1] Effective delivery to the CNS is critical to achieving therapeutic concentrations at the target site and realizing its full therapeutic potential.
Q2: What are the known CNS penetration capabilities of this compound?
A2: The initial discovery of this compound identified it as a CNS-penetrant compound.[1] However, quantitative data regarding its brain-to-plasma ratio, permeability-surface area product, or specific uptake mechanisms at the blood-brain barrier (BBB) are not extensively detailed in publicly available literature. Further pharmacokinetic studies are likely necessary to fully characterize its CNS distribution.
Q3: What are the primary challenges in delivering small molecules like this compound to the CNS?
A3: The primary obstacle for CNS drug delivery is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[2][3] Key challenges include:
-
Tight Junctions: These cellular junctions prevent the paracellular diffusion of most molecules.[2]
-
Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump xenobiotics out of the brain.[4][5]
-
Enzymatic Degradation: Enzymes within the BBB can metabolize potential therapeutics.
-
Low Pinocytotic Activity: The rate of non-specific cellular ingestion is very low in brain endothelial cells.
Troubleshooting Guides
Here we address specific issues you may encounter during your in vivo or in vitro experiments with this compound.
Issue 1: Poor or inconsistent CNS penetration of this compound in animal models.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Efflux by Transporters (e.g., P-gp) | 1. Co-administration with an Efflux Inhibitor: Consider co-administering a known P-gp inhibitor like elacridar or tariquidar to assess if brain penetration of this compound increases.[5] 2. In Vitro Transporter Assay: Utilize cell lines expressing relevant ABC transporters (e.g., MDCK-MDR1) to determine if this compound is a substrate. |
| Rapid Peripheral Metabolism | 1. Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the plasma half-life of this compound. Rapid clearance will reduce the amount of drug available to cross the BBB. 2. Formulation Strategies: Consider formulation approaches that can protect the drug from rapid metabolism, such as encapsulation in nanoparticles.[6] |
| Poor Physicochemical Properties for BBB Penetration | 1. Prodrug Approach: If the molecule has suboptimal lipophilicity or is too polar, a transient chemical modification to create a more lipophilic prodrug could enhance passive diffusion across the BBB.[5] 2. Structural Analogs: Synthesize and test structural analogs of this compound with modified physicochemical properties (e.g., increased lipophilicity, reduced polar surface area). |
| Experimental Variability | 1. Standardize Procedures: Ensure consistent administration routes, vehicle formulation, and timing of tissue collection across all experimental animals. 2. Control for Biological Variables: Account for factors such as age, sex, and strain of the animal model, which can influence BBB permeability. |
Issue 2: High variability in in vitro BBB model permeability assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | 1. Monitor TEER: Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer before and during the experiment. 2. Paracellular Marker: Include a fluorescently labeled paracellular marker (e.g., Lucifer yellow or fluorescein) to assess monolayer integrity in each well. |
| Presence of Efflux Transporters | 1. Use of Inhibitors: As in the in vivo setting, incorporate known efflux pump inhibitors to determine if active transport is affecting your permeability measurements. 2. Directional Transport Study: Perform bidirectional transport assays (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. |
| Non-specific Binding | 1. Material Compatibility: Assess the binding of this compound to the materials used in your assay (e.g., plastic wells, filter membranes). Pre-coating with a blocking agent may be necessary. 2. Recovery Analysis: Quantify the total amount of compound at the end of the experiment (in both chambers and bound to the apparatus) to determine if significant loss is occurring due to non-specific binding. |
Experimental Protocols & Methodologies
Protocol 1: Assessing P-glycoprotein Efflux using a Co-administration Strategy
-
Animal Groups:
-
Group A: Vehicle control.
-
Group B: this compound (e.g., 10 mg/kg, i.p.).
-
Group C: P-gp inhibitor (e.g., Elacridar, 10 mg/kg, i.p.), administered 30 minutes prior to this compound.
-
Group D: this compound + P-gp inhibitor.
-
-
Administration: Administer compounds as specified.
-
Sample Collection: At a predetermined time point (e.g., 60 minutes post-VU0453379 administration), collect blood and brain tissue.
-
Analysis: Homogenize brain tissue and extract this compound from both plasma and brain homogenate. Quantify concentrations using LC-MS/MS.
-
Data Interpretation: A significantly higher brain-to-plasma concentration ratio in Group D compared to Group B suggests that this compound is a substrate for P-gp.
Visualizations
Caption: Troubleshooting workflow for in vivo CNS delivery issues.
Caption: Simplified diagram of this compound crossing the BBB.
Caption: Potential formulation strategies to enhance CNS delivery.
References
- 1. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-Brain Barrier Overview: Structural and Functional Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: VU0453379 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0453379, a selective CNS penetrant positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of the GLP-1 receptor.[1][2] This means it binds to a site on the receptor distinct from the endogenous ligand (GLP-1) and potentiates its effect. It has an EC50 of 1.3 μM and demonstrates 59.2% of the maximal GLP-1 response. This compound has been shown to enhance insulin secretion in primary mouse pancreatic islets in the presence of low-dose exenatide.
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at 2-8°C under desiccated conditions. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly between suppliers. It is important to consult the product-specific information. The following table summarizes reported solubility data.
| Solvent | Solubility | Source |
| Water | 20 mg/mL, clear | Sigma-Aldrich |
| Water | 15 mg/mL, clear | Sigma-Aldrich |
| DMSO | 20 mg/mL, clear | Sigma-Aldrich |
| DMSO | 1-10 mg/mL (Sparingly soluble) | ChemicalBook[3] |
| Acetonitrile | 0.1-1 mg/ml (Slightly soluble) | ChemicalBook[3] |
Q4: Have any off-target effects or non-specific binding been reported for this compound?
Currently, there is no specific information available in the provided search results detailing off-target effects or non-specific binding of this compound. General principles of non-specific binding suggest that it can be influenced by the hydrophobicity of a compound and the experimental matrix.[4] Researchers should consider including appropriate controls in their experiments to assess for potential non-specific effects.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Cloudiness or visible precipitate in your working solution.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
Exceeding the solubility limit of this compound in your chosen buffer.
-
Improper dissolution technique.
-
Changes in pH or temperature affecting solubility.
Troubleshooting Steps:
-
Verify Solubility: Refer to the solubility table above and ensure your final concentration is within the reported limits for your solvent.
-
Optimize Dissolution:
-
For in vitro experiments, prepare a clear stock solution in a suitable solvent like DMSO before diluting it into your aqueous experimental buffer.
-
For in vivo experiments, a co-solvent system may be necessary. A recommended protocol involves a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
-
Aid Dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
-
Fresh Preparation: For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[1]
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Degradation of the compound due to improper storage.
-
Inaccurate pipetting or dilution of stock solutions.
-
Variability in experimental conditions (e.g., incubation times, cell densities).
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the compound has been stored correctly according to the recommendations (2-8°C for solid, -20°C or -80°C for stock solutions).[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
-
Standardize Protocols: Review and standardize all experimental steps, including solution preparation, incubation times, and cell handling procedures.
-
Control for Co-solvents: If using a co-solvent system (e.g., with DMSO), ensure that the final concentration of the solvent is consistent across all experimental conditions, including vehicle controls, to account for any potential solvent effects.
Experimental Protocols
Preparation of a Stock Solution
-
Determine the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO.
-
Calculate the required mass of this compound. The molecular weight of this compound hydrochloride is 471.03 g/mol .
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C. [2]
Preparation of a Working Solution for In Vivo Experiments
This protocol is based on a final concentration of ≥ 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, sequentially add the following, mixing thoroughly after each addition:
-
100 µL of the 25 mg/mL DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline (0.9% sodium chloride in ddH₂O).
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [1]
-
Use the working solution on the same day it is prepared. [1]
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: Signaling pathway of this compound as a GLP-1R PAM.
References
Improving the stability of VU0453379 in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VU0453379. Our aim is to help you ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound hydrochloride is soluble in water at a concentration of 20 mg/mL.[1] It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL).[2] For most in vitro cellular assays, preparing a concentrated stock solution in an appropriate solvent and then diluting it in your aqueous experimental media is recommended.
Q2: How should I store this compound powder and its solutions to ensure stability?
A2: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: The solid form should be stored desiccated at 2-8°C or for long-term storage at -20°C.[1][2][3]
-
Solutions: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always keep the solutions sealed and protected from moisture.[4]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in your chosen solvent or that the solution has become unstable.
-
Action: Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, consider preparing a fresh, less concentrated solution.
-
Prevention: Always ensure your stock solution is fully dissolved before making further dilutions. When diluting into aqueous buffers, add the stock solution to the buffer with vigorous mixing to prevent localized high concentrations that can lead to precipitation.
Q4: I am observing a decrease in the activity of this compound in my assays over time. What could be the cause?
A4: A decrease in activity often points to degradation of the compound in solution. This can be caused by improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer.
-
Troubleshooting:
-
Prepare a fresh stock solution from the powder.
-
Ensure you are following the recommended storage conditions for your aliquots.
-
Troubleshooting Guide
If you are encountering issues with the stability of your this compound solutions, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound stability issues.
Data Summary
| Property | Value | Source(s) |
| Solubility | ||
| In Water | 20 mg/mL | [1] |
| In DMSO | 1-10 mg/mL (sparingly soluble) | [2] |
| In Acetonitrile | 0.1-1 mg/mL (slightly soluble) | [2] |
| Storage Conditions | ||
| Solid Powder | 2-8°C or -20°C (desiccated) | [1][2][3] |
| Stock Solution | -80°C (up to 6 months) or -20°C (up to 1 month), sealed from moisture | [4] |
| Stability | ||
| Solid Powder | ≥ 4 years at -20°C | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration.
-
Dissolving: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Caption: Recommended workflow for preparing and storing this compound solutions.
Signaling Pathway Context
This compound is a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R), a G-protein-coupled receptor (GPCR). A PAM binds to a site on the receptor distinct from the endogenous ligand binding site and enhances the response to the endogenous ligand.
Caption: Simplified GLP-1R signaling enhanced by a positive allosteric modulator (PAM).
References
Technical Support Center: Troubleshooting VU0453379 In Vitro Assays
Welcome to the technical support center for in vitro assays involving VU0453379 , a selective positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, CNS penetrant positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1] As a PAM, it does not activate the receptor on its own but enhances the binding and/or efficacy of the endogenous orthosteric ligand, GLP-1. Its primary mechanism involves potentiating GLP-1-induced signaling.
Q2: What are the key in vitro assays to characterize the activity of this compound?
A2: The two primary in vitro functional assays to characterize this compound are intracellular calcium mobilization assays and cAMP accumulation assays. This compound was identified in a high-throughput screen measuring calcium mobilization and its activity was confirmed with a secondary cAMP assay.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound hydrochloride is soluble in water (up to 20 mg/mL) and DMSO (up to 20 mg/mL). For long-term storage, it is recommended to store the solid compound at -20°C for up to 4 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to prepare fresh working solutions for in vivo experiments on the same day.[4]
Q4: Does this compound have agonist activity?
A4: this compound is described as an "ago-PAM," indicating that it possesses some weak agonist activity at higher concentrations, but its primary function is to potentiate the effect of an agonist like GLP-1 or exenatide.[2]
I. Troubleshooting Compound-Related Issues
This section addresses common problems related to the physical and chemical properties of this compound.
Q: I am observing poor solubility or precipitation of this compound in my assay buffer. What can I do?
A:
-
Verify Solvent Compatibility: Ensure the final concentration of your solvent (e.g., DMSO) in the assay buffer is low (typically ≤ 0.5%) and does not cause precipitation.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution. However, avoid excessive heat which could degrade the compound.
-
pH of Assay Buffer: The pH of your assay buffer can influence the solubility of small molecules. Ensure the pH is within a stable range for your compound and cells.
-
Use of Surfactants: For some assays, a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) can help maintain compound solubility. However, this must be validated for compatibility with your cell type and assay readout.
Q: I suspect my this compound has degraded. How can I check for and prevent this?
A:
-
Proper Storage: Always store the solid compound and stock solutions as recommended. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[3]
-
Fresh Working Dilutions: Prepare fresh dilutions of this compound in your assay buffer for each experiment.
-
Light Sensitivity: Protect stock solutions from prolonged exposure to light.
-
Stability in Assay Buffer: The stability of this compound in your specific assay buffer over the course of your experiment should be considered. If your assay involves long incubation times, you may need to assess the compound's stability under those conditions.
Summary of this compound Properties
| Property | Value | Reference(s) |
| Molecular Weight | 471.03 g/mol (hydrochloride salt) | [2] |
| Solubility (Water) | 20 mg/mL | Sigma-Aldrich |
| Solubility (DMSO) | 20 mg/mL | Sigma-Aldrich |
| Storage (Solid) | -20°C (≥ 4 years) | [2] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [3] |
| EC50 (Calcium Mobilization) | 1.3 µM (as an agonist) | [2] |
II. Troubleshooting Calcium Mobilization Assays
Calcium mobilization assays are a primary method for evaluating GLP-1R activation. These assays typically use a calcium-sensitive fluorescent dye, like Fluo-4 AM, to measure changes in intracellular calcium concentration upon receptor activation.
Q: I am observing a high background signal or no response in my calcium mobilization assay. What are the potential causes?
A:
-
Cell Health and Density: Ensure your cells are healthy, not over-confluent, and are seeded at an optimal density. Unhealthy cells can have dysregulated calcium signaling.
-
Dye Loading Issues: Incomplete dye loading or leakage can lead to a poor signal-to-background ratio. Optimize the dye concentration, loading time, and temperature. The presence of probenecid in the assay buffer can help prevent dye leakage.
-
Agonist Concentration: For potentiation assays, use a sub-maximal (EC20-EC50) concentration of the GLP-1R agonist (e.g., GLP-1, exenatide). A saturating agonist concentration will mask any potentiating effect of this compound.
-
Assay Buffer Composition: The presence of calcium in the buffer is critical. Ensure your buffer contains an appropriate concentration of CaCl2.
-
Compound Interference: Some compounds can autofluoresce or quench the fluorescent signal. Run a control with this compound alone (without cells) to check for autofluorescence.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing GLP-1R (e.g., HEK293 or CHO cells) into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer containing probenecid.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 5-15 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a pre-determined EC20 concentration of a GLP-1R agonist (e.g., GLP-1).
-
Measure the fluorescence intensity over time (typically 60-120 seconds).
-
III. Troubleshooting cAMP Accumulation Assays
The canonical signaling pathway for GLP-1R involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor) are commonly used to measure cAMP levels.
Q: My cAMP assay results are variable or show a poor signal window. What should I check?
A:
-
Cell Line and Receptor Expression: Ensure that your cell line expresses a sufficient level of functional GLP-1R to produce a robust cAMP response.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a broad-spectrum PDE inhibitor, such as IBMX, in the assay buffer is often necessary to obtain a measurable cAMP signal.
-
Agonist Concentration: Similar to the calcium assay, use a sub-maximal agonist concentration to observe potentiation by this compound.
-
Assay Incubation Time: Optimize the incubation time after agonist addition to capture the peak cAMP signal. This can vary depending on the cell type and assay temperature.
-
Reagent Quality: Ensure that your assay reagents, including antibodies and detection components for HTRF or the substrate for luminescence assays, are not expired and have been stored correctly.
Experimental Protocol: GloSensor™ cAMP Assay
-
Cell Transfection/Seeding: Seed cells stably or transiently expressing both GLP-1R and the GloSensor™ cAMP biosensor in a white, opaque 96-well or 384-well plate.
-
Reagent Equilibration:
-
Remove culture medium and add a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate for at least 2 hours at room temperature to allow for substrate equilibration.
-
-
Compound Addition:
-
Add varying concentrations of this compound (or vehicle control).
-
For antagonist/inverse agonist mode, incubate for 5-15 minutes.
-
-
Agonist Stimulation and Measurement:
-
Add a pre-determined EC20-EC80 concentration of a GLP-1R agonist.
-
Measure luminescence immediately in kinetic mode or after a 15-30 minute incubation for endpoint analysis.
-
IV. Troubleshooting Potential Off-Target Effects
While this compound is reported to be highly selective for GLP-1R, unexpected results could be due to interactions with other cellular components.
Q: I am observing a cellular response that is inconsistent with GLP-1R activation. How can I investigate potential off-target effects?
A:
-
Use of a GLP-1R Antagonist: To confirm that the observed effect is mediated by GLP-1R, perform the assay in the presence of a known GLP-1R antagonist. An on-target effect of this compound should be blocked by the antagonist.
-
Control Cell Line: Use a parental cell line that does not express GLP-1R. This compound should not elicit a response in these cells.
-
Selectivity Profiling: If off-target effects are suspected, consider screening this compound against a panel of other GPCRs or kinases. Commercial services are available for broad selectivity profiling.
-
Literature Review: Search for literature on the selectivity of this compound or structurally similar compounds, which might provide clues about potential off-target interactions.
References
Technical Support Center: Refining VU0453379 Dosage for Optimal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of VU0453379 for optimal efficacy in experimental settings. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, it does not directly activate the receptor but enhances the binding and/or efficacy of the endogenous GLP-1 peptide. This potentiation of GLP-1 signaling leads to downstream effects such as glucose-dependent insulin secretion.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: The half-maximal effective concentration (EC₅₀) of this compound for potentiating GLP-1R signaling is approximately 1.3 µM. For initial experiments, a concentration range around this EC₅₀ is recommended. A typical starting point would be to test concentrations from 0.1 µM to 10 µM to establish a dose-response curve in your specific assay system. For example, in studies on primary mouse pancreatic islets, a concentration of 30 µM has been shown to potentiate exenatide-induced insulin secretion.
Q3: What is a typical effective dose for in vivo studies?
A3: In a rat model of Parkinson's disease, a dose of 30 mg/kg of this compound demonstrated a significant reversal of haloperidol-induced catalepsy. The optimal dose for your specific in vivo model will depend on the animal species, the targeted disease model, and the route of administration. It is crucial to perform a dose-ranging study to determine the optimal dose for your experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is available as a powder. For stock solutions, it is soluble in water (up to 20 mg/mL) and DMSO (up to 20 mg/mL). For long-term storage, it is recommended to store the solid compound at -20°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in your specific experimental buffer should be validated.
Troubleshooting Guides
Issue 1: Inconsistent or no potentiation of GLP-1R signaling observed.
-
Possible Cause 1: Suboptimal concentration of the orthosteric agonist (e.g., GLP-1).
-
Solution: The effect of a PAM is dependent on the presence of the primary agonist. Ensure you are using a concentration of GLP-1 (or another GLP-1R agonist) that is at or below its EC₅₀. This allows for a significant window to observe potentiation. A full dose-response curve of the orthosteric agonist should be performed to determine the appropriate concentration for your assay.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure proper storage of this compound as a solid and in solution. Prepare fresh working solutions for each experiment. It is advisable to perform a stability test of this compound in your specific assay medium under the experimental conditions (e.g., temperature, pH).
-
-
Possible Cause 3: Assay-specific issues.
-
Solution: For cell-based assays, ensure the cells are healthy and express sufficient levels of GLP-1R. Passage number and cell density can affect receptor expression and signaling. For biochemical assays, verify the integrity of all reagents and the proper functioning of the detection system.
-
Issue 2: High background signal or apparent agonist activity of this compound alone.
-
Possible Cause 1: "Ago-PAM" activity.
-
Solution: Some PAMs can exhibit weak agonist activity on their own at high concentrations. This is known as "ago-PAM" activity. To assess this, perform a dose-response experiment with this compound in the absence of the orthosteric agonist. If agonist activity is observed, use lower concentrations of this compound in your potentiation assays where it acts primarily as a PAM.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to be selective for GLP-1R, high concentrations may lead to off-target effects. If unexpected cellular responses are observed, consider performing counter-screens against related receptors or using a structurally distinct GLP-1R PAM as a control.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell/Tissue Type | Orthosteric Agonist | This compound Concentration (µM) | Observed Effect |
| Calcium Mobilization | CHO-K1 cells expressing human GLP-1R | GLP-1 (EC₂₀) | 0.1 - 10 | Potentiation of GLP-1-induced calcium flux |
| Insulin Secretion | Primary mouse pancreatic islets | Exenatide | 30 | Potentiation of exenatide-induced insulin secretion |
| cAMP Accumulation | HEK293 cells expressing human GLP-1R | GLP-1 | 1.3 (EC₅₀) | Potentiation of GLP-1-induced cAMP production |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Dose (mg/kg) | Route of Administration | Observed Effect |
| Rat | Haloperidol-induced catalepsy | 30 | Intraperitoneal (i.p.) | Significant reversal of catalepsy |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound in a cell line expressing the human GLP-1 receptor.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human GLP-1R in appropriate media. Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of GLP-1 at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Assay Procedure (FLIPR or similar instrument):
-
Place the cell plate in the instrument.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes).
-
Initiate fluorescence reading and add the GLP-1 solution to all wells.
-
Continuously record the fluorescence signal for a set period to capture the calcium transient.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the EC₅₀ for potentiation.
2. Ex Vivo Insulin Secretion Assay from Pancreatic Islets
This protocol measures the potentiation of glucose-stimulated insulin secretion (GSIS) by this compound from isolated pancreatic islets.
-
Islet Isolation: Isolate pancreatic islets from mice or rats using a standard collagenase digestion method.
-
Islet Culture and Pre-incubation: Culture the isolated islets overnight in a suitable culture medium. Before the assay, pre-incubate the islets in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.
-
Experimental Treatment:
-
Prepare incubation buffers with low glucose (2.8 mM) and high glucose (16.7 mM).
-
Prepare solutions of this compound and a GLP-1R agonist (e.g., GLP-1 or exenatide) in the high-glucose buffer.
-
Divide the islets into treatment groups (e.g., low glucose, high glucose, high glucose + GLP-1R agonist, high glucose + GLP-1R agonist + this compound).
-
Incubate the islets in their respective treatment solutions for 1 hour at 37°C.
-
-
Sample Collection and Analysis: After incubation, collect the supernatant from each group. Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit. Normalize the insulin secretion to the islet number or total protein content.
Mandatory Visualizations
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Workflow for characterizing a novel GLP-1R PAM.
Overcoming poor VU0453379 bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the potential poor bioavailability of VU0453379, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.
Introduction to this compound and Bioavailability Challenges
VU0453595, a selective M1 PAM, has been identified as a valuable tool for rodent in vivo studies.[1][2] However, like many small molecule drug candidates, achieving optimal exposure in vivo can be challenging due to poor oral bioavailability. This can stem from a variety of factors including low aqueous solubility, poor permeability across the gastrointestinal tract, and first-pass metabolism.[3][4][5][6] Addressing these issues is critical for obtaining reliable and reproducible results in preclinical studies.
This guide provides researchers with information on potential causes of poor bioavailability and strategies to overcome them, ensuring that this compound can be effectively utilized in your research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for a research compound like this compound?
A1: Poor oral bioavailability is a frequent challenge in drug development and can be attributed to several factors:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3][6]
-
Poor Membrane Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the gastrointestinal lumen by efflux pumps such as P-glycoprotein.
-
Chemical Instability: The compound may be degraded by the acidic environment of the stomach or by enzymes in the gastrointestinal tract.[7]
Q2: What are some initial steps I can take to improve the dissolution of this compound for my experiments?
A2: To improve dissolution for in vitro and in vivo studies, consider the following approaches:
-
Vehicle Selection: For preclinical studies, a common approach is to formulate the compound in a vehicle that enhances its suspension and wetting. A frequently used vehicle for M1 PAMs is 0.5% natrosol (hydroxyethyl cellulose) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.015%).[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[3][8]
-
Micronization: Reducing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[8][9]
Q3: What are more advanced formulation strategies to enhance the oral bioavailability of poorly soluble compounds?
A3: If simple formulations are insufficient, several advanced strategies can be employed:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can significantly improve its dissolution rate and solubility.[10] Polyethylene glycol (PEG) is a commonly used carrier.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[8][11]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.[11]
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[10][12]
Q4: How can I assess the brain penetrance of this compound?
Q5: Are there alternative M1 PAMs with better-documented bioavailability?
A5: Yes, VU0467319 (also known as VU319) is an M1 PAM that has advanced to clinical trials and is reported to have excellent oral bioavailability across multiple species (mouse, rat, dog, and cynomolgus monkey).[1] For instance, it demonstrated 80% bioavailability in mice and 93% in rats.[1]
Troubleshooting Guides
Guide 1: Poor or Inconsistent In Vivo Efficacy
If you are observing a lack of efficacy or high variability in your in vivo experiments with this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the compound has not degraded during storage.
-
Assess Formulation:
-
Problem: The compound may be crashing out of solution or suspension before or after administration.
-
Solution: Visually inspect the formulation for precipitation. Prepare fresh formulations for each experiment. Consider using a vehicle known to be effective for similar compounds, such as 0.5% natrosol with 0.015% Tween 80.[1]
-
-
Evaluate Route of Administration:
-
Problem: Oral administration may be leading to poor and variable absorption.
-
Solution: Consider intraperitoneal (i.p.) injection as an alternative to bypass potential gastrointestinal absorption issues.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Problem: The dose and timing of your efficacy study may not align with the compound's absorption and distribution profile.
-
Solution: A pilot PK study will determine key parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (total drug exposure). This will help you to optimize the dosing regimen.
-
-
Consider Brain Penetrance:
-
Problem: The compound may not be reaching the target site in the central nervous system in sufficient concentrations.
-
Solution: Measure the brain and plasma concentrations at a relevant time point after dosing to determine the brain-to-plasma ratio.
-
Guide 2: Difficulty in Solubilizing this compound for In Vitro Assays
For in vitro experiments, achieving and maintaining the desired concentration in aqueous media is essential.
-
Initial Solvent: Dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Final Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on the cells or proteins.
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration in the supernatant to confirm solubility.
-
Use of Surfactants or Serum: In some cell-based assays, the presence of serum (like fetal bovine serum) can help to keep hydrophobic compounds in solution. Alternatively, a low concentration of a non-ionic surfactant can be added to the buffer.
Data Presentation
Table 1: Comparison of Formulation Strategies to Improve Oral Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Vehicle with Suspending Agent | Increases viscosity of the vehicle to keep drug particles suspended. | Simple to prepare, suitable for early-stage studies. | May not improve solubility, potential for settling over time. |
| Micronization | Increases surface area of drug particles. | Enhances dissolution rate. | Does not increase equilibrium solubility. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier. | Significant improvement in dissolution and solubility.[10] | Can be complex to prepare, potential for physical instability. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug. | Increases aqueous solubility.[11] | May not be suitable for all drug structures, potential for toxicity at high concentrations. |
| Lipid-Based Formulations | Drug is dissolved in a lipid vehicle. | Enhances absorption of lipophilic drugs. | Can be complex to formulate and characterize. |
Table 2: Illustrative Pharmacokinetic Parameters for an M1 PAM with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Brain/Plasma Ratio |
| Aqueous Suspension | 10 | 150 | 2 | 600 | 15 | 0.2 |
| Solid Dispersion in PEG | 10 | 600 | 1 | 2400 | 60 | 0.8 |
| Cyclodextrin Complex | 10 | 750 | 0.5 | 2800 | 70 | 0.9 |
| Intravenous (IV) | 2 | 800 | 0.1 | 4000 | 100 | N/A |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Gavage
This protocol describes the preparation of a common vehicle for preclinical oral dosing studies.
Materials:
-
Natrosol (hydroxyethyl cellulose)
-
Tween 80
-
Sterile water
-
This compound
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
To prepare a 0.5% natrosol solution, add 0.5 g of natrosol to 100 mL of sterile water while stirring.
-
Continue stirring until the natrosol is fully dissolved. This may take several hours.
-
To this solution, add 0.015 mL of Tween 80 (for a 0.015% final concentration).
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Slowly add the powdered this compound to the vehicle while stirring to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each use.
Protocol 2: General In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for a pilot PK study in rodents.
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
Groups:
-
Group 1 (Oral): Administer this compound in the chosen vehicle via oral gavage at a single dose (e.g., 10 mg/kg).
-
Group 2 (Intravenous): Administer this compound in a suitable intravenous formulation (e.g., dissolved in a solution containing a solubilizing agent like cyclodextrin) via tail vein injection at a lower dose (e.g., 2 mg/kg).
Procedure:
-
Dose the animals according to their assigned group.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals at each time point.
-
Process the blood to separate plasma.
-
At a selected time point (e.g., the expected Tmax), a separate cohort of animals can be euthanized to collect brain tissue.
-
Analyze the plasma and brain homogenate samples for this compound concentration using a validated analytical method such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability.
Visualizations
Caption: Simplified M1 receptor signaling pathway activated by acetylcholine and positively modulated by this compound.
Caption: Experimental workflow for evaluating the in vivo efficacy of a novel compound.
Caption: Troubleshooting decision tree for addressing poor in vivo activity of a research compound.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Factors limiting the oral bioavailability of N-acetylglucosaminyl-N-acetylmuramyl dipeptide (GMDP) and enhancement of absorption in rats by delivery in a water-in-oil microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding brain penetrance of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
VU0453379 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0453379, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to its natural ligand, GLP-1, and other orthosteric agonists (e.g., exenatide, liraglutide). This potentiation leads to increased downstream signaling, such as cyclic AMP (camp) production and intracellular calcium mobilization, ultimately augmenting physiological responses like glucose-stimulated insulin secretion (GSIS).
Q2: What are the key in vitro and in vivo applications of this compound?
-
In Vitro : this compound is primarily used in cell-based assays to study GLP-1R signaling. Common applications include potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic islet cells and enhancement of calcium mobilization in cells expressing GLP-1R.
-
In Vivo : In animal models, this compound can be used to investigate the therapeutic potential of enhancing GLP-1R signaling.
Q3: What are appropriate positive and negative controls for experiments with this compound?
Clear and structured tables summarizing the recommended controls are provided below.
Table 1: Recommended Controls for this compound Experiments
| Control Type | Recommended Agent(s) | Purpose |
| Positive Control | GLP-1, Exenatide, Liraglutide | To confirm that the experimental system (e.g., cells, islets) is responsive to GLP-1R activation. |
| Vehicle Control | DMSO (or the solvent used to dissolve this compound) | To control for any effects of the solvent on the assay outcome. The final concentration of the vehicle should be kept constant across all conditions and should be as low as possible. |
| Negative Control (for PAM effect) | This compound alone (without an orthosteric agonist) | To demonstrate that this compound does not have agonistic activity on its own and requires the presence of a GLP-1R agonist to exert its effect. |
| Negative Control (Assay-specific) | A known inactive compound for the assay being performed | To ensure the specificity of the observed effects and rule out artifacts. |
Q4: How should I prepare and handle this compound?
This compound is a lipophilic compound. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent is low (typically ≤0.1%) and consistent across all experimental conditions to avoid solvent-induced artifacts. For in vivo studies, specific formulation protocols should be followed to ensure bioavailability and minimize toxicity.
Troubleshooting Guides
Guide 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Issue 1: High Basal Insulin Secretion at Low Glucose Concentrations
-
Possible Cause: Stressed or dying islets/cells.
-
Troubleshooting Steps:
-
Islet/Cell Health: Ensure islets or cells are healthy and have had adequate recovery time after isolation or passaging.
-
Handling: Handle islets gently to avoid mechanical stress.
-
Pre-incubation: A thorough pre-incubation step with low glucose buffer is crucial to wash away residual insulin and allow islets to return to a basal secretory state.
-
Reagent Quality: Use high-quality, fresh reagents and media.
-
Issue 2: Poor or No Potentiation of Insulin Secretion by this compound in the Presence of a GLP-1R Agonist
-
Possible Cause:
-
Suboptimal concentration of this compound or the GLP-1R agonist.
-
Low expression or desensitization of GLP-1R in the cells/islets.
-
Degradation of this compound or the agonist.
-
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve for both this compound and the GLP-1R agonist to determine their optimal concentrations.
-
GLP-1R Expression: Verify the expression of functional GLP-1R in your cell line or islet preparation.
-
Reagent Stability: Prepare fresh solutions of this compound and the agonist for each experiment.
-
Incubation Time: Optimize the incubation time for this compound and the agonist.
-
Issue 3: High Variability Between Replicates
-
Possible Cause:
-
Inconsistent islet size or cell number per well.
-
Pipetting errors.
-
Edge effects in the plate.
-
-
Troubleshooting Steps:
-
Islet/Cell Number: Carefully select islets of similar size or ensure a consistent number of cells is plated in each well.
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing.
-
Plate Layout: Randomize the sample layout on the plate to minimize edge effects.
-
Normalization: Normalize insulin secretion data to a parameter like total insulin content or DNA content.
-
Guide 2: Calcium Mobilization Assay
Issue 1: Low or No Calcium Signal Upon Stimulation
-
Possible Cause:
-
Poor loading of the calcium indicator dye (e.g., Fura-2 AM).
-
Low expression of GLP-1R.
-
Use of a calcium-free buffer.
-
-
Troubleshooting Steps:
-
Dye Loading: Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure the dye is not expired.
-
GLP-1R Expression: Confirm GLP-1R expression in the cells.
-
Buffer Composition: Use a buffer containing an appropriate concentration of calcium.
-
Issue 2: High Background Fluorescence
-
Possible Cause:
-
Incomplete removal of extracellular dye.
-
Autofluorescence from the compound or the cells.
-
-
Troubleshooting Steps:
-
Washing: Ensure thorough washing of the cells after dye loading to remove any extracellular dye.
-
Background Subtraction: Measure the background fluorescence from wells containing cells without the dye and subtract it from the experimental values.
-
Compound Autofluorescence: Test for autofluorescence of this compound at the wavelengths used for the calcium assay.
-
Issue 3: Inconsistent or Erratic Calcium Signals
-
Possible Cause:
-
Uneven dye loading.
-
Cell detachment during the assay.
-
Phototoxicity from excessive light exposure.
-
-
Troubleshooting Steps:
-
Dye Loading Consistency: Ensure consistent dye loading conditions across all wells.
-
Cell Adhesion: Use plates coated with an appropriate substrate (e.g., poly-D-lysine) to improve cell adhesion.
-
Microscope Settings: Minimize light exposure by using the lowest possible excitation intensity and exposure time.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
Table 2: Quantitative Profile of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Calcium Mobilization) | ~1.3 µM | CHO cells expressing human GLP-1R | [Vendor Data] |
| EC50 (Potentiation of GLP-1) | ~1.8 µM | CHO cells expressing human GLP-1R | [Vendor Data] |
| EC50 (Potentiation of Exenatide) | ~8.4 µM | CHO cells expressing human GLP-1R | [Vendor Data] |
| EC50 (Potentiation of Liraglutide) | ~30 µM | CHO cells expressing human GLP-1R | [Vendor Data] |
Note: EC50 values can vary depending on the specific experimental conditions, cell line, and agonist used.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and allow them to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation:
-
Basal Secretion: Incubate a set of islets in low-glucose KRB buffer.
-
Stimulated Secretion (Positive Control): Incubate another set of islets in high-glucose KRB buffer (e.g., 16.7 mM glucose) containing a known GLP-1R agonist (e.g., 10 nM GLP-1).
-
This compound Treatment: Incubate islets in high-glucose KRB buffer containing the GLP-1R agonist and the desired concentration of this compound.
-
Negative Controls: Include vehicle controls and a this compound-only (in the absence of agonist) control.
-
-
Sample Collection: After a 1-hour incubation at 37°C, collect the supernatant from each condition.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using a commercially available ELISA or RIA kit.
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the islets and measure the total insulin content or DNA content to normalize the secreted insulin values.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Plating: Plate cells expressing GLP-1R in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Add the GLP-1R agonist followed by this compound (or co-addition) and immediately start recording the fluorescence signal over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Include appropriate positive (e.g., ionomycin) and negative (vehicle) controls.
-
-
Data Analysis: The change in intracellular calcium is typically represented as a ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2).
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R signaling pathway potentiated by this compound.
Experimental Workflow for GSIS Assay
Caption: Workflow for a glucose-stimulated insulin secretion (GSIS) assay.
Troubleshooting Logic for Low Calcium Signal
Caption: Troubleshooting logic for a low calcium signal.
Interpreting unexpected results with VU0453379
Technical Support Center: VU0453379
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, it does not activate the GLP-1R on its own but enhances the receptor's response to its endogenous ligand, GLP-1, and other GLP-1R agonists. It has an EC50 of 1.3 μM for this potentiation effect.
Q2: In what experimental systems has this compound been characterized?
This compound has been characterized in both in vitro and in vivo models. In vitro, it has been shown to induce calcium mobilization in cells expressing the human GLP-1R and to potentiate insulin secretion in pancreatic islet cells. In vivo, it has demonstrated the ability to reverse haloperidol-induced catalepsy in a rat model of Parkinson's disease motor symptoms.
Q3: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the potentiation of GLP-1R signaling, leading to:
-
Increased intracellular calcium mobilization in the presence of a GLP-1R agonist.
-
Enhanced glucose-stimulated insulin secretion from pancreatic beta cells.
-
CNS effects, such as the reversal of catalepsy, likely mediated by the modulation of GLP-1R signaling in the brain.
Troubleshooting Guides
In Vitro Assays: Intracellular Calcium Mobilization
Issue: No significant increase in intracellular calcium is observed after applying this compound and a GLP-1R agonist.
| Possible Cause | Troubleshooting Step |
| Cell health is compromised. | Verify cell viability using a trypan blue exclusion assay or a similar method. Ensure cells are not overgrown or stressed. |
| Incorrect concentration of this compound or agonist. | Confirm the final concentrations of both this compound and the GLP-1R agonist. Perform a dose-response curve for both compounds to ensure you are working within the optimal concentration range. |
| Low GLP-1R expression in the cell line. | Confirm GLP-1R expression using qPCR, western blot, or a fluorescently labeled GLP-1R agonist. |
| Problem with the calcium indicator dye. | Ensure the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) is properly loaded and de-esterified. Check for autofluorescence of the compound at the excitation/emission wavelengths of the dye. |
| Inactive GLP-1R agonist. | Test the activity of the GLP-1R agonist alone at a high concentration to confirm its ability to elicit a calcium response. |
Experimental Workflow for Calcium Mobilization Assay
Workflow for a typical intracellular calcium mobilization assay.
In Vitro Assays: Insulin Secretion
Issue: No potentiation of glucose-stimulated insulin secretion is observed with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal glucose concentration. | Ensure that the glucose concentration used is sufficient to stimulate insulin secretion but not maximal, to allow for potentiation to be observed. |
| Pancreatic islet/cell line dysfunction. | Verify the viability and functionality of the islets or cell line (e.g., INS-1) by testing a known secretagogue like high potassium or a direct GLP-1R agonist. |
| Insulin degradation. | Use protease inhibitors in your collection buffer to prevent insulin degradation. Keep samples on ice. |
| Insulin ELISA/assay issues. | Run a standard curve with your insulin ELISA kit to ensure it is performing correctly. Check for interference from components of your experimental buffer. |
| This compound is acting as an agonist. | At high concentrations, some PAMs can exhibit agonist activity. Perform a dose-response of this compound alone to check for direct effects on insulin secretion. |
Signaling Pathway of GLP-1R-Mediated Insulin Secretion
Simplified GLP-1R signaling cascade leading to insulin secretion.
In Vivo Assays: Haloperidol-Induced Catalepsy
Issue: this compound does not reverse haloperidol-induced catalepsy.
| Possible Cause | Troubleshooting Step |
| Insufficient CNS penetration. | Although this compound is CNS penetrant, factors like formulation or administration route can affect brain exposure. Confirm your dosing vehicle and route are appropriate. |
| Timing of administration. | The timing of this compound administration relative to haloperidol is critical. Optimize the pre-treatment time. |
| Dose of haloperidol is too high. | A very high dose of haloperidol may produce a level of dopamine D2 receptor blockade that is difficult to overcome. Consider a dose-response for haloperidol to find a dose that induces robust but surmountable catalepsy. |
| Strain or species differences. | The response to both haloperidol and this compound may vary between different rodent strains or species. |
| Off-target sedative effects. | While not documented, if this compound has off-target sedative effects, it could mask the reversal of catalepsy. Observe the animals for general activity levels. |
Interpreting Unexpected Off-Target Effects
While this compound is reported to be highly selective for GLP-1R, unexpected results may arise from interactions with other cellular targets. The chemical scaffold of this compound is a pyrido[3,4-b]indole derivative. Compounds with this core structure have been reported to interact with a variety of targets, which could be a starting point for investigating off-target effects.
Potential Off-Target Considerations for Pyrido[3,4-b]indole Derivatives:
-
Kinases: Some derivatives have been shown to inhibit kinases such as Bruton's tyrosine kinase (BTK).
-
Other GPCRs: The scaffold is present in compounds targeting other GPCRs.
-
Ion Channels: Interactions with various ion channels are a possibility for many small molecules.
Logical Flow for Investigating Unexpected Results
Decision tree for troubleshooting the origin of unexpected results.
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Culture: Plate HEK293 cells stably expressing human GLP-1R in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove growth media and add a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Addition: Add this compound at the desired concentration and incubate for a specified period (e.g., 10-15 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject the GLP-1R agonist and immediately begin kinetic reading of fluorescence changes.
Insulin Secretion Assay Protocol
-
Cell Culture: Culture INS-1 cells or isolate primary pancreatic islets.
-
Pre-incubation: Pre-incubate cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state of insulin secretion.
-
Treatment: Replace the pre-incubation buffer with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without this compound and/or a GLP-1R agonist.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.
Disclaimer: This information is intended for research purposes only. The troubleshooting suggestions are provided as a guide and may require optimization for specific experimental conditions.
Validation & Comparative
A Comparative Guide to GLP-1R Positive Allosteric Modulators: VU0453379, BETP, and Compound 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three notable small-molecule positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R): VU0453379, BETP, and Compound 2. These compounds have been instrumental in the exploration of allosteric modulation as a therapeutic strategy for type 2 diabetes and other metabolic disorders. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to GLP-1R PAMs
The GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion in a glucose-dependent manner. While peptide-based GLP-1R agonists are effective therapies, they require injections. Small-molecule PAMs offer a promising alternative as orally bioavailable drugs that can enhance the effects of endogenous GLP-1.[1] This guide focuses on a comparative analysis of this compound, a novel CNS penetrant PAM, against two widely studied benchmark compounds, BETP and Compound 2.
In Vitro Pharmacology and Mechanism of Action
This compound, BETP, and Compound 2 exhibit distinct pharmacological profiles. Both BETP and Compound 2 are known to act as ago-PAMs, meaning they possess intrinsic agonistic activity in addition to potentiating the effects of an orthosteric agonist.[2][3] A key mechanistic feature of both BETP and Compound 2 is their ability to form a covalent bond with a specific cysteine residue (Cys-347) in the third intracellular loop of the GLP-1R.[4] In contrast, this compound is a non-covalent ago-PAM, which may contribute to its different pharmacokinetic and pharmacodynamic properties.[5]
Quantitative Comparison of In Vitro Potency and Efficacy
The following tables summarize the available in vitro data for this compound, BETP, and Compound 2. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Assay Type | Cell Line | Agonist | EC50 (µM) | Emax (% of GLP-1) | Citation(s) |
| This compound | Calcium Mobilization | 9-3-H (human GLP-1R) | GLP-1 (EC20) | 1.3 | Not Reported | [5] |
| BETP | cAMP Accumulation | Flp-In-CHO (human GLP-1R) | - | ~6.3 | Weak Partial Agonism | [3] |
| Intracellular Ca2+ | Flp-In-CHO (human GLP-1R) | - | ~10 | 42% | [3] | |
| Compound 2 | cAMP Accumulation | HEK-GLP-1R | - | ~0.59 | 80-88% | [2] |
| pERK1/2 | HEK-GLP-1R | - | Not Determined | Weak Partial Agonism | [2] | |
| Intracellular Ca2+ | HEK-GLP-1R | - | No Detectable Response | - | [2] |
Table 1: In Vitro Potency and Efficacy of GLP-1R PAMs. This table provides a summary of the half-maximal effective concentrations (EC50) and maximal efficacy (Emax) for this compound, BETP, and Compound 2 in various in vitro signaling assays.
Pharmacokinetic Profiles
A significant differentiator between these PAMs lies in their pharmacokinetic properties. This compound was specifically designed for central nervous system (CNS) penetration, a feature not prominent in BETP and Compound 2.[5] The latter two compounds have been noted for their poor pharmacokinetic profiles, which has limited their clinical development.[4]
| Compound | Species | Route of Administration | Key Findings | Citation(s) |
| This compound | Rat | Not Specified | CNS Penetrant | [5] |
| BETP | Not Specified | Not Specified | Poor pharmacokinetic properties | [4] |
| Compound 2 | Multiple | Not Specified | Low clearance and low volume of distribution | [1] |
Table 2: Summary of Pharmacokinetic Properties. This table highlights the key pharmacokinetic features of this compound, BETP, and Compound 2.
Signaling Pathways and Experimental Workflows
The activation of GLP-1R by agonists and potentiation by PAMs triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to increased cyclic AMP (cAMP) production. However, GLP-1R can also signal through other pathways, including intracellular calcium mobilization and ERK phosphorylation. The balance between these pathways can be influenced by the specific ligand, a phenomenon known as biased agonism.
GLP-1R Signaling Pathway
Canonical and non-canonical GLP-1R signaling pathways.
Experimental Workflow: HTRF cAMP Assay
Workflow for a typical HTRF cAMP accumulation assay.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Workflow for a typical intracellular calcium mobilization assay.
Experimental Protocols
HTRF cAMP Accumulation Assay
This protocol is a general guideline for measuring cAMP levels in response to GLP-1R activation and modulation, based on commercially available kits.
Materials:
-
Cells stably expressing human GLP-1R
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
GLP-1 peptide agonist
-
Test compounds (this compound, BETP, Compound 2)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed GLP-1R expressing cells into a 384-well white plate at a density of 2,000-5,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and GLP-1 in assay buffer containing IBMX (to inhibit phosphodiesterase activity).
-
Cell Stimulation: Remove culture medium from the cells and add the prepared compound and agonist solutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the cAMP concentration based on a standard curve. Plot concentration-response curves to determine EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This protocol provides a general method for monitoring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing human GLP-1R
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
GLP-1 peptide agonist
-
Test compounds (this compound, BETP, Compound 2)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed GLP-1R expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the test compounds (PAMs) followed by the GLP-1 agonist at specified time points while continuously measuring fluorescence (e.g., every 1-2 seconds for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the data to determine parameters such as peak fluorescence and area under the curve.
Conclusion
This compound, BETP, and Compound 2 represent important chemical tools for understanding the allosteric modulation of the GLP-1R. While BETP and Compound 2 have been foundational in establishing the concept of covalent ago-PAMs, their suboptimal pharmacokinetic properties have hindered their therapeutic development. This compound emerges as a promising lead with its CNS-penetrant properties, opening up potential therapeutic avenues beyond glycemic control. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the nuanced differences in their pharmacology and to guide the design of next-generation GLP-1R PAMs with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Receptors: Deconstructing the Cognitive Enhancement Landscape of VU0453379 and M1 PAMs
A critical distinction has emerged in the pursuit of novel cognitive enhancers: while both VU0453379 and M1 positive allosteric modulators (PAMs) have been investigated for their pro-cognitive potential, they engage distinct receptor systems. Initial assumptions notwithstanding, this compound is a selective positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), not the M1 muscarinic acetylcholine receptor.[1][2][3][4] This guide, therefore, first clarifies the pharmacology of this compound and the therapeutic rationale for GLP-1R modulation in cognition, and then provides a detailed, evidence-based comparison of different classes of M1 PAMs, a field rich with data for cognitive enhancement.
Part 1: this compound and the GLP-1R Axis in Cognition
This compound is a central nervous system (CNS) penetrant positive allosteric modulator of the GLP-1R, with a reported EC50 of 1.3 μM.[1][2] It acts by potentiating the effects of endogenous GLP-1, a hormone with established roles in metabolic regulation and emerging evidence for its involvement in neuronal function and neuroprotection. The therapeutic hypothesis for GLP-1R PAMs in cognitive enhancement is predicated on the receptor's widespread expression in the brain and its association with pathways implicated in learning and memory. Preclinical studies have shown that this compound can potentiate exenatide-induced insulin secretion and reverse haloperidol-induced catalepsy in animal models, suggesting its potential to modulate CNS pathways.[2][3]
Part 2: The Dichotomy of M1 PAMs for Cognitive Enhancement: Agonist Activity as a Decisive Factor
The M1 muscarinic acetylcholine receptor is a prime target for cognitive enhancement due to its critical role in learning and memory.[5][6] Positive allosteric modulators of the M1 receptor represent a promising therapeutic strategy. However, a key differentiator within this class of molecules is the presence or absence of intrinsic agonist activity, leading to two distinct profiles: "ago-PAMs" and "pure PAMs." This distinction has profound implications for both efficacy and safety.
Ago-PAMs, such as MK-7622 and PF-06764427, not only potentiate the effect of the endogenous neurotransmitter acetylcholine but also directly activate the M1 receptor in its absence.[5][6] In contrast, pure PAMs, like VU0453595, lack this intrinsic agonist activity and only enhance the receptor's response to acetylcholine.[5][6]
Comparative Efficacy and Safety
Preclinical evidence strongly suggests that M1 PAMs lacking agonist activity may offer a superior therapeutic window for cognitive enhancement.[5] While ago-PAMs can demonstrate pro-cognitive effects in some models, their intrinsic activity is associated with a higher risk of adverse effects, including seizures and other cholinergic toxicities, likely due to receptor over-activation.[5][7] Conversely, pure PAMs have been shown to enhance cognition in behavioral paradigms without inducing these adverse effects.[5][8]
For instance, in the novel object recognition (NOR) task, a measure of recognition memory, the pure PAM VU0453595 demonstrated robust efficacy, whereas the ago-PAM MK-7622 failed to show a significant improvement.[5] This suggests that the nuanced, activity-dependent enhancement provided by pure PAMs may be more conducive to restoring normal cognitive function than the persistent activation by ago-PAMs.
Quantitative Data Summary
The following tables summarize the key pharmacological and in vivo characteristics of representative M1 ago-PAMs and pure PAMs.
| Compound | Class | In Vitro Agonist Activity (Calcium Mobilization) | In Vivo Efficacy (Novel Object Recognition) | Seizure Liability | Reference |
| MK-7622 | Ago-PAM | Robust agonist activity in M1-expressing cells | No significant improvement | Induces behavioral convulsions in mice | [5] |
| PF-06764427 | Ago-PAM | Robust agonist activity in M1-expressing cells | Not reported in direct comparison | Induces behavioral convulsions in mice | [5] |
| VU0453595 | Pure PAM | Devoid of agonist activity in cell lines | Robust improvement in recognition memory in rats | No behavioral convulsions at efficacious doses | [5][9] |
| VU0486846 | Pure PAM | Minimal agonist activity | Dose-dependent enhancement of recognition memory in rats | Devoid of seizure liability in mice at high doses | [8] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the agonist activity of M1 PAMs.
Objective: To measure the ability of a compound to induce intracellular calcium mobilization in cells expressing the M1 receptor, both in the absence and presence of an orthosteric agonist like acetylcholine (ACh).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. Test compounds (M1 PAMs) are added at various concentrations. For determining PAM activity, a sub-maximal concentration (EC20) of ACh is also added.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). Data is collected in real-time, both before and after compound addition.
-
Data Analysis: The increase in fluorescence over baseline is calculated. For agonist activity, EC50 values are determined from the concentration-response curve of the PAM alone. For PAM activity, the potentiation of the ACh response is quantified.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents.
Objective: To evaluate the ability of a compound to enhance or restore recognition memory.
Methodology:
-
Habituation: On the first day, the animal (rat or mouse) is allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects. This reduces novelty-induced stress on the testing day.
-
Training/Familiarization Phase: On the second day, the animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours). This interval can be adjusted to test short-term or long-term memory.
-
Testing Phase: The animal is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar object and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A recognition index (RI) is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects (RI = Time at Novel / (Time at Novel + Time at Familiar)). A higher RI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor primarily couples to Gq/11 G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors modulate a variety of cellular processes, including neuronal excitability and synaptic plasticity, which are crucial for cognitive function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM). | Laboratory of Kevin Niswender, M.D., Ph.D. [vumc.org]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
The Therapeutic Potential of M1 Muscarinic Receptor Positive Allosteric Modulators in Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for the cognitive and negative symptoms of schizophrenia has led to a significant focus on the M1 muscarinic acetylcholine receptor (M1R) as a promising therapeutic target. Positive allosteric modulators (PAMs) of the M1R offer a nuanced approach to enhancing cholinergic signaling, potentially overcoming the limitations of earlier orthosteric agonists. This guide provides a comparative analysis of key M1 PAMs, focusing on their performance, underlying mechanisms, and the experimental data that validates their therapeutic potential. While the compound VU0453379 was initially considered, current research identifies it as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 1.3 µM, and it has been investigated in models of Parkinson's disease.[1][2] This guide will therefore focus on well-characterized M1 PAMs relevant to schizophrenia research.
M1 PAMs: A Tale of Two Profiles - Pure vs. Agonist-PAMs
A critical distinction within the M1 PAM class is the presence or absence of intrinsic agonist activity. "Pure" PAMs potentiate the effect of the endogenous ligand, acetylcholine, without activating the receptor on their own. In contrast, "agonist-PAMs" (or "ago-PAMs") possess inherent agonist activity in addition to their modulatory effects. This distinction has profound implications for both efficacy and tolerability.
Research suggests that M1 PAMs lacking significant agonist activity may offer a superior therapeutic window for enhancing cognition.[3] Excessive M1R activation by ago-PAMs can lead to adverse effects such as seizures and may even impair cognitive function in the prefrontal cortex.[3]
Comparative Performance of M1 PAMs
The following tables summarize quantitative data for representative M1 PAMs, highlighting key parameters related to their potency, selectivity, and in vivo effects.
| Compound | Type | In Vitro Potency (EC50) | M1 Agonist Activity (% ACh Max) | In Vivo Efficacy (Cognitive Models) | Cholinergic Adverse Effects |
| VU0453595 | Pure PAM | 2140 ± 440 nM (Ca2+ mobilization)[4] | Minimal[5] | Reverses cognitive deficits[6] | Not reported to induce convulsions[3] |
| VU0486846 | Pure PAM | 430 ± 120 nM (low ACh) to 68 ± 11 nM (high ACh)[6] | Minimal (9 ± 1% in low expression cell line)[6] | Reverses risperidone-induced cognitive deficits[6] | Devoid of cholinergic adverse effects in mice, rats, and NHPs[6] |
| VU319 (VU0467319) | Pure PAM | 492 ± 2.9 nM[5] | Minimal (EC50 > 30 µM)[5] | Robust pro-cognitive efficacy in preclinical models[5] | No SLUDGE effects observed in mice, rats, dogs, or NHPs[5] |
| MK-7622 | Ago-PAM | PAM EC50: 16 ± 4 nM; Agonist EC50: 2930 ± 95 nM (Ca2+ mobilization)[3] | Significant[3] | Failed to improve novel object recognition[3] | Induces severe behavioral convulsions in mice[3] |
| PF-06764427 | Ago-PAM | PAM EC50: 30 ± 3 nM; Agonist EC50: 610 ± 14 nM (Ca2+ mobilization)[3] | Significant[3] | Fails to improve performance in novel object recognition[3] | Induces behavioral convulsions[3] |
SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis NHP: Non-human primate
Signaling Pathways and Experimental Workflows
The therapeutic effects of M1 PAMs are mediated through the potentiation of acetylcholine-induced signaling cascades. The following diagrams illustrate the key signaling pathway, a typical experimental workflow for assessing cognitive enhancement, and a logical comparison of "pure" PAMs versus "ago-PAMs".
Caption: M1 Receptor Signaling Pathway Potentiated by a Pure PAM.
Caption: Workflow for Assessing Pro-cognitive Efficacy.
Caption: Logical Comparison of Pure PAMs vs. Ago-PAMs.
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the in vitro potency and agonist activity of M1 PAMs.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application:
-
PAM Activity: Increasing concentrations of the test compound are added to the cells in the presence of a sub-maximal concentration (EC20) of acetylcholine.
-
Agonist Activity: Increasing concentrations of the test compound are added to the cells in the absence of acetylcholine.
-
-
Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine the potency of the compound as a PAM and as a direct agonist. The maximal response is often expressed as a percentage of the maximal response to acetylcholine.
In Vivo Assessment of Cognitive Enhancement (Contextual Fear Conditioning)
Objective: To evaluate the ability of an M1 PAM to reverse cognitive deficits in a rodent model.
Methodology:
-
Animal Model: An animal model of cognitive impairment relevant to schizophrenia is used, for example, deficits induced by the atypical antipsychotic risperidone.[6]
-
Drug Administration: Rodents are administered the vehicle, risperidone plus vehicle, or risperidone plus the test M1 PAM (e.g., VU0486846) at various doses.
-
Training Phase: Animals are placed in a novel conditioning chamber and receive a series of foot shocks paired with an auditory cue.
-
Testing Phase: 24 hours later, the animals are returned to the same chamber (context), and freezing behavior (a measure of fear memory) is recorded in the absence of the foot shock.
-
Data Analysis: The duration of freezing is quantified and compared across the different treatment groups. A significant increase in freezing time in the M1 PAM-treated group compared to the risperidone-only group indicates a reversal of the cognitive deficit.
Assessment of Cholinergic Adverse Effects
Objective: To determine the propensity of an M1 PAM to induce cholinergic side effects.
Methodology:
-
Animal Model: Mice are used to assess the in vivo effects of the compounds.
-
Drug Administration: Increasing doses of the test M1 PAM are administered to the mice.
-
Behavioral Observation: Mice are observed for a defined period (e.g., 2 hours) for signs of cholinergic toxicity, including behavioral convulsions, which can be scored using a modified Racine scale.[7] Other signs of SLUDGE (salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis) are also monitored.
-
Data Analysis: The incidence and severity of adverse effects are recorded and compared across different doses and compounds.
Conclusion
The development of selective M1 PAMs represents a significant advancement in the pursuit of novel therapeutics for schizophrenia. The available data strongly suggest that M1 PAMs devoid of intrinsic agonist activity, such as VU0453595, VU0486846, and VU319, hold the most promise, demonstrating robust pro-cognitive effects in preclinical models without the dose-limiting cholinergic side effects associated with ago-PAMs like MK-7622.[3][5][6] Further clinical investigation of these "pure" M1 PAMs is warranted to fully elucidate their therapeutic potential in treating the debilitating cognitive symptoms of schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0453379's Effects as a GLP-1R Positive Allosteric Modulator in Diverse Experimental Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on VU0453379, a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Its performance is objectively compared with other notable GLP-1R PAMs, namely BETP and Compound 2, across various in vitro and in vivo models. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of GLP-1R modulation.
Introduction to this compound and GLP-1R Allosteric Modulation
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R enhances glucose-dependent insulin secretion, promotes satiety, and has neuroprotective effects. While peptide agonists of GLP-1R are clinically available, the development of orally bioavailable, small-molecule allosteric modulators presents a promising alternative therapeutic strategy. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the endogenous ligand binding site and potentiate the receptor's response to its natural agonist. This compound is a novel, CNS-penetrant GLP-1R PAM that has demonstrated efficacy in preclinical models.
Comparative In Vitro Efficacy
The in vitro effects of this compound have been characterized in various cell-based assays, primarily focusing on its ability to potentiate GLP-1R signaling. Below is a summary of its activity compared to other known GLP-1R PAMs, BETP and Compound 2.
| Compound | Assay Type | Cell Line | Key Findings | Reference |
| This compound | Calcium Mobilization | HEK293 cells expressing human GLP-1R | Ago-PAM activity with an EC50 of 1.3 µM. | [1] |
| Insulin Secretion | Primary mouse pancreatic islets | Potentiated low-dose exenatide-augmented insulin secretion. | [1] | |
| BETP | cAMP Accumulation | INS1 832-3 insulinoma cells | Enhanced GLP-1(9–36)NH2-stimulated cAMP signaling. | [2] |
| Insulin Secretion | Isolated pancreatic islets | Potentiated glucose-dependent insulin secretion in a ligand- and GLP-1R-dependent manner. | [2] | |
| Compound 2 | cAMP Accumulation | HEK-GLP-1R cells | Strong partial agonism (80% Emax of GLP-1). | [3][4] |
| Calcium Mobilization | HEK-GLP-1R cells | No detectable response on its own. | [3][4] | |
| Insulin Secretion | Wild-type mouse islets | Stimulated glucose-dependent insulin release. | [2] |
Cross-Validation in In Vivo Models
This compound's CNS penetrance has led to its evaluation in a behavioral model of Parkinson's disease, in addition to its expected role in metabolic regulation.
| Model | Animal | Compound & Dose | Key Findings | Reference |
| Haloperidol-Induced Catalepsy | Rat | This compound (10 and 30 mg/kg, i.p.) | Dose-dependently reversed haloperidol-induced catalepsy, suggesting CNS target engagement and potential for treating motor symptoms of Parkinson's disease. | [5] |
| Glucose Homeostasis | Mouse | This compound | No specific in vivo studies on glucose tolerance or obesity models were identified in the searched literature. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.[6]
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin to allow for recovery.[6]
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM).[7]
-
Stimulation: Islets are then transferred to KRBH buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without a GLP-1R agonist (e.g., exenatide) and varying concentrations of this compound.[1][7]
-
Supernatant Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.[7]
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[6]
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Sprague-Dawley rats are used for this behavioral assay.[8]
-
Drug Administration: Haloperidol (e.g., 0.5-1.5 mg/kg, i.p.) is administered to induce catalepsy. This compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle is administered prior to or following the haloperidol injection.[3][5]
-
Catalepsy Assessment (Bar Test): At specific time points after drug administration (e.g., 30, 60, 90 minutes), the rat's forepaws are gently placed on a horizontal bar raised above the bench surface. The latency to remove both forepaws from the bar is recorded, with a maximum cutoff time (e.g., 180 seconds). A longer latency indicates a greater degree of catalepsy.[3][4]
FLIPR Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.[9]
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.[10]
-
Compound Addition and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound or other test compounds. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.[9][11]
Conclusion
This compound is a promising GLP-1R positive allosteric modulator with demonstrated in vitro efficacy in potentiating GLP-1R signaling and insulin secretion. Its ability to penetrate the CNS and reverse haloperidol-induced catalepsy in rats highlights its potential for therapeutic applications beyond metabolic disorders, possibly in neurodegenerative diseases like Parkinson's.
For a comprehensive cross-validation, further in vivo studies are warranted to evaluate the efficacy of this compound in established animal models of diabetes and obesity. Direct comparative studies with other GLP-1R PAMs, such as BETP and Compound 2, under identical experimental conditions would provide a more definitive assessment of its relative potency and efficacy. The experimental protocols provided in this guide offer a foundation for conducting such comparative analyses. The continued investigation of this compound and other GLP-1R PAMs holds significant promise for the development of novel, orally available therapies for a range of metabolic and neurological conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 8. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0453379 and Other Neuroprotective Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective agent VU0453379 with other therapeutic alternatives. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction to Neuroprotection and Key Therapeutic Targets
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant challenge to human health, characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow this neuronal cell death. Various molecular pathways are implicated in neurodegeneration, offering multiple targets for therapeutic intervention. This guide focuses on the comparative analysis of this compound, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), against other established and emerging neuroprotective agents.
This compound: A GLP-1R Positive Allosteric Modulator
This compound is a central nervous system (CNS) penetrant PAM of the GLP-1R. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound enhance the receptor's response to its endogenous ligand, GLP-1. This modulation of the GLP-1R signaling pathway has shown promise in preclinical models of neurodegenerative diseases.
Comparative Analysis of Neuroprotective Agents
This section provides a comparative overview of this compound and other neuroprotective agents, categorized by their mechanism of action.
GLP-1 Receptor Agonists
GLP-1R agonists have demonstrated neuroprotective effects in various experimental models. Their mechanisms of action include reducing inflammation, oxidative stress, and apoptosis.
| Agent | Type | Key In Vitro/In Vivo Findings | Reference |
| This compound | GLP-1R PAM | Potentiates endogenous GLP-1R to reverse haloperidol-induced catalepsy in a preclinical Parkinson's disease model. | [1] |
| Liraglutide | GLP-1R Agonist | Rescued neuronal cells from oxidative stress and glutamate excitotoxicity-induced cell death. Ameliorated memory impairments in a mouse model of mild traumatic brain injury. | [2] |
| Exenatide | GLP-1R Agonist | Attenuated cognitive impairment and inhibited neuronal apoptosis in a diabetic rat model. Showed potential neuroprotective benefits in a small clinical trial for Parkinson's disease. | [3][4] |
Monoamine Oxidase-B (MAO-B) Inhibitors
MAO-B inhibitors are used in the treatment of Parkinson's disease. They exert neuroprotective effects by preventing the breakdown of dopamine and reducing oxidative stress.
| Agent | Type | Key In Vitro/In Vivo Findings | Reference |
| Rasagiline | MAO-B Inhibitor | Suppresses oxidative stress, maintains mitochondrial function, and prevents α-synuclein aggregation. Induces the expression of anti-apoptotic Bcl-2 proteins and neurotrophic factors. | [5] |
Anti-inflammatory Agents
Neuroinflammation is a key contributor to neurodegeneration. Anti-inflammatory agents can mitigate this process and offer neuroprotection.
| Agent | Type | Key In Vitro/In Vivo Findings | Reference |
| Minocycline | Tetracycline antibiotic | Demonstrates neuroprotective qualities in experimental models of CNS trauma, stroke, and neurodegenerative diseases by inhibiting microglial activation and apoptosis. | [6] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct signaling pathways.
GLP-1R Signaling Pathway
Activation of the GLP-1R by agonists or potentiation by PAMs like this compound triggers downstream signaling cascades, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB), promoting the expression of genes involved in neuronal survival and plasticity. Another important pathway activated by GLP-1R is the PI3K/Akt pathway, which inhibits apoptosis and promotes cell survival.
Caption: GLP-1R Signaling Pathway for Neuroprotection.
Rasagiline's Neuroprotective Mechanism
Rasagiline's neuroprotective effects are multifactorial. As an MAO-B inhibitor, it reduces the oxidative stress generated by dopamine metabolism. Additionally, it possesses anti-apoptotic properties by modulating the Bcl-2 family of proteins and promoting the expression of neurotrophic factors.
Caption: Neuroprotective Mechanisms of Rasagiline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess neuroprotection.
In Vitro Neuroprotection Assays
1. Oxidative Stress Assay:
-
Objective: To measure the protective effect of a compound against oxidative stress-induced neuronal cell death.
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary cortical neurons.[7]
-
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat cells with various concentrations of the test compound.
-
Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[7]
-
Assess cell viability using assays such as MTT or LDH release.
-
Measure reactive oxygen species (ROS) production using fluorescent probes like H2DCFDA.[7]
-
2. Apoptosis Assay:
-
Objective: To determine if a compound can inhibit apoptosis in neurons.
-
Procedure:
-
Induce apoptosis in primary neuronal cultures using agents like staurosporine or glutamate.[2]
-
Treat cells with the test compound.
-
Assess apoptosis by:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7).
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Annexin V Staining: Identifies early apoptotic cells by detecting phosphatidylserine externalization.[2]
-
-
3. Neuroinflammation Assay:
-
Objective: To evaluate the anti-inflammatory effects of a compound in a co-culture model of neurons and microglia.
-
Procedure:
-
Establish a co-culture of primary neurons and microglia (e.g., BV2 cell line).
-
Induce neuroinflammation using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Treat the co-culture with the test compound.
-
Measure neuronal viability to assess neuroprotection.
-
Quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia using ELISA.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Assessing Neuroprotective Agents.
Conclusion
The landscape of neuroprotective agents is diverse, with compounds targeting various pathological mechanisms. This compound, as a GLP-1R PAM, represents a promising approach by modulating an endogenous signaling pathway with known neuroprotective effects. Its mechanism of action, centered on enhancing the natural signaling of GLP-1, offers a potentially more nuanced therapeutic strategy compared to direct receptor agonists.
Further comparative studies with head-to-head trials are necessary to fully elucidate the relative efficacy and safety of this compound against other GLP-1R agonists and neuroprotective agents targeting different pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret such studies, ultimately advancing the development of effective therapies for neurodegenerative diseases.
References
- 1. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unraveling the Mechanism of VU0453379: A Comparative Guide to GLP-1 Receptor Positive Allosteric Modulation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of VU0453379's mechanism of action as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Through a detailed examination of its pharmacological profile and a comparative analysis with other GLP-1R modulators, this document serves as a critical resource for understanding its therapeutic potential.
This compound has been identified as a highly selective and central nervous system (CNS) penetrant positive allosteric modulator of the GLP-1R with an EC50 of 1.3 μM.[1] It operates by enhancing the receptor's response to the endogenous ligand, GLP-1, a key hormone in glucose homeostasis and metabolic regulation. This guide will delve into the experimental data that underpins our understanding of this compound, compare its performance with alternative GLP-1R modulators, and provide detailed protocols for the key experiments cited.
Comparative Pharmacological Profile of GLP-1R Modulators
The therapeutic landscape of GLP-1R modulation is diverse, encompassing agonists, partial agonists, and positive allosteric modulators. This compound distinguishes itself as a PAM, offering the potential for a more nuanced and physiological potentiation of the endogenous GLP-1 system. The following table summarizes the quantitative data for this compound and a selection of comparator compounds, highlighting differences in potency and efficacy.
| Compound | Class | Target | EC50 | Efficacy (% of GLP-1 Max Response) | Key Characteristics |
| This compound | PAM | GLP-1R | 1.3 µM[1] | Potentiates endogenous GLP-1 and synthetic agonists[2][3] | CNS penetrant[1][2][3] |
| Exenatide | Agonist | GLP-1R | Varies by assay | Full Agonist | Peptide-based, administered by injection[3] |
| Liraglutide | Agonist | GLP-1R | Varies by assay | Full Agonist | Peptide-based, administered by injection[3] |
| BETP | PAM | GLP-1R | Varies by assay | Potentiates GLP-1(9-36)[4] | Covalent modulator[4][5] |
| Compound 2 | Ago-PAM | GLP-1R | Varies by assay | Strong partial agonism in cAMP response (80% Emax of GLP-1)[5] | Also acts as an agonist on its own[5] |
| LSN3160440 | PAM | GLP-1R | Varies by assay | Robust potentiator of GLP-1(9-36)[2] | Strong probe dependence[2] |
| V-0219 | PAM | GLP-1R | 0.008 nM (in presence of 0.2 nM GLP-1)[6] | 1.8-fold potentiation of insulin secretion[6] | Orally efficacious in animal models[6] |
Signaling Pathways Modulated by this compound
The GLP-1 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] This pathway is central to the glucose-dependent stimulation of insulin secretion. Evidence also suggests potential coupling to Gαq and the involvement of β-arrestin in receptor internalization and desensitization.[7] this compound, as a PAM, is understood to enhance these downstream signaling events in the presence of an orthosteric agonist like GLP-1. Studies on this compound have indicated it shows biased signaling with weak effects on β-arrestin recruitment.[2]
Experimental Protocols
The characterization of this compound and other GLP-1R modulators relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Calcium Mobilization Assay
This assay is a common method for assessing the activity of GPCRs that couple to the Gαq pathway, leading to an increase in intracellular calcium. Although GLP-1R primarily couples to Gαs, this assay can be used in cell lines engineered to co-express the receptor with a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5, which redirects the signal through the calcium pathway.
Objective: To determine the potency (EC50) and efficacy of a compound in modulating GLP-1R-mediated calcium flux.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GLP-1 peptide (or other orthosteric agonist).
-
Test compounds (e.g., this compound).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Addition: The fluorescence plate reader adds the test compound (at various concentrations for dose-response curves) to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (e.g., EC20) of the GLP-1 agonist is added to the wells.
-
Fluorescence Reading: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the EC50 and maximal response.
In Vivo Model of Haloperidol-Induced Catalepsy
This behavioral model in rodents is used to assess the central activity of compounds that modulate neurotransmitter systems involved in motor control. GLP-1R is expressed in brain regions that regulate motor function, and its activation can reverse catalepsy induced by dopamine antagonists like haloperidol.
Objective: To evaluate the in vivo efficacy of a CNS-penetrant GLP-1R PAM in a model of Parkinsonism-like motor deficits.
Materials:
-
Male C57BL/6 mice.
-
Haloperidol solution.
-
Test compound (this compound) formulated in a suitable vehicle.
-
Vehicle control.
-
Apparatus for measuring catalepsy (e.g., a horizontal bar raised a few centimeters from the surface).
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling procedures.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Haloperidol Induction: After a specified pretreatment time, administer haloperidol to all mice to induce catalepsy.
-
Catalepsy Measurement: At set time points after haloperidol administration, assess the degree of catalepsy. This is typically done by placing the mouse's forepaws on the elevated bar and measuring the time it takes for the mouse to remove both paws (descent latency). A longer latency indicates a greater cataleptic state.
-
Data Analysis: Compare the descent latencies between the vehicle-treated and compound-treated groups to determine if the test compound significantly reverses the haloperidol-induced catalepsy.
Conclusion
This compound represents a significant tool in the exploration of GLP-1R pharmacology. Its character as a CNS-penetrant PAM offers a distinct therapeutic strategy compared to traditional orthosteric agonists. The data and protocols presented in this guide provide a framework for understanding its mechanism and for comparing its performance against a backdrop of other GLP-1R modulators. Further research into the long-term efficacy and safety profile of GLP-1R PAMs like this compound will be crucial in determining their place in the treatment of metabolic and neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of VU0453379: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of VU0453379, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Here, we objectively compare its performance with other alternatives, supported by available experimental data, to evaluate its translational relevance.
This compound is a selective and central nervous system (CNS) penetrant positive allosteric modulator of the GLP-1R. Its primary mechanism of action involves enhancing the signaling of the endogenous GLP-1 peptide, which plays a crucial role in glucose homeostasis and has shown potential in neuroprotective and anti-inflammatory pathways. This guide delves into the quantitative data from key studies, details the experimental protocols used to evaluate its efficacy, and contextualizes its performance against other GLP-1R modulators.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for this compound and comparator compounds. This data is essential for understanding the potency and efficacy of these molecules.
| Compound | Assay | Target/Model | Key Parameter | Value | Reference |
| This compound | Calcium Mobilization | CHO cells expressing human GLP-1R | EC50 (ago-PAM activity) | 1.8 µM | [1] |
| This compound | Insulin Secretion | Primary mouse pancreatic islets | Potentiation of exenatide (30 µM this compound) | Significant increase | [1] |
| This compound | Haloperidol-induced Catalepsy | Rats | Reversal of catalepsy (30 mg/kg) | Significant reversal | [1] |
| BETP | cAMP Accumulation | HEK293 cells expressing human GLP-1R | Potentiation of GLP-1(9-36)NH2 | Yes | |
| Compound 2 | cAMP Accumulation | HEK293 cells expressing human GLP-1R | Potentiation of GLP-1(9-36)NH2 | Yes |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the assessment of this compound.
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to modulate GLP-1R activity by measuring changes in intracellular calcium concentration.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R).
-
Reagents:
-
Culture medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GLP-1 (agonist).
-
This compound and other test compounds.
-
-
Procedure:
-
CHO-hGLP-1R cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
The culture medium is removed, and cells are incubated with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and cells are washed with assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
This compound or vehicle is added to the wells, and the fluorescence is monitored.
-
After a short incubation period, a sub-maximal concentration (e.g., EC20) of GLP-1 is added, and the fluorescence is continuously measured to detect potentiation.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is calculated and used to determine the ago-PAM activity and EC50 values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic islets.
-
Islet Source: Primary pancreatic islets isolated from mice (e.g., C57BL/6).
-
Reagents:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).
-
Exenatide (a GLP-1 receptor agonist).
-
This compound.
-
Insulin ELISA kit.
-
-
Procedure:
-
Isolated islets are cultured overnight to allow recovery.
-
Groups of islets (e.g., 5-10 islets per well) are pre-incubated in KRB buffer with a low glucose concentration (2.8 mM) for 1 hour at 37°C.
-
The pre-incubation buffer is replaced with fresh KRB buffer containing low glucose (2.8 mM) with or without this compound and/or exenatide, and islets are incubated for 1 hour (basal secretion). The supernatant is collected.
-
The buffer is then replaced with KRB buffer containing a high glucose concentration (16.7 mM) with the same test compounds, and islets are incubated for another hour (stimulated secretion). The supernatant is collected.
-
The insulin concentration in the collected supernatants is measured using an insulin ELISA kit.
-
The potentiation of insulin secretion is calculated by comparing the insulin levels in the presence and absence of this compound.
-
Haloperidol-Induced Catalepsy Model in Rats
This in vivo behavioral model is used to assess the central activity of compounds that may have antipsychotic or anti-Parkinsonian effects. The reversal of catalepsy by this compound suggests CNS penetration and engagement of central GLP-1 receptors.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Reagents:
-
Haloperidol (e.g., 1 mg/kg, intraperitoneal injection).
-
This compound (e.g., 30 mg/kg, administered via an appropriate route such as oral gavage or intraperitoneal injection).
-
Vehicle control.
-
-
Procedure:
-
Rats are habituated to the testing environment.
-
A baseline catalepsy score is measured using a bar test. The rat's forepaws are placed on a horizontal bar raised above the bench, and the time it remains in this position is recorded (cut-off time, e.g., 180 seconds).
-
Rats are administered haloperidol to induce catalepsy.
-
At the peak of haloperidol's effect (e.g., 30-60 minutes post-injection), rats are treated with this compound or vehicle.
-
Catalepsy is then measured at several time points post-treatment with the test compound (e.g., 30, 60, 90, 120 minutes).
-
The duration of catalepsy is recorded, and the reversal of catalepsy is determined by comparing the scores of the this compound-treated group to the vehicle-treated group.
-
Comparison with Alternatives
This compound is one of several small molecule GLP-1R PAMs that have been developed. Other notable examples include BETP and Compound 2. While direct comparative studies are limited, some general distinctions can be made.
-
CNS Penetrance: A key reported feature of this compound is its ability to cross the blood-brain barrier and engage central GLP-1 receptors, as demonstrated by its efficacy in the haloperidol-induced catalepsy model.[1] This is a significant advantage for potential therapeutic applications in neurodegenerative or psychiatric disorders where central GLP-1R signaling is implicated. The CNS penetrance of other PAMs like BETP is less well-characterized in the public domain.
-
Mechanism of Action: While all are positive allosteric modulators, the precise binding sites and the degree to which they modulate different signaling pathways (biased agonism) may differ. For instance, some PAMs may preferentially enhance G-protein-dependent signaling over β-arrestin recruitment, which could have implications for long-term efficacy and side-effect profiles. Further research is needed to fully elucidate the signaling bias of this compound in comparison to other PAMs.
-
Pharmacokinetics: The in vivo stability and pharmacokinetic profiles of these compounds are critical for their translational potential. The development of some earlier GLP-1R PAMs has been hampered by poor pharmacokinetic properties. The advancement of this compound in in vivo models suggests a more favorable profile, though detailed pharmacokinetic data is not widely available.
Conclusion
This compound represents a significant advancement in the development of small molecule GLP-1R positive allosteric modulators, particularly due to its demonstrated CNS activity. The available data from in vitro and in vivo studies indicate its potential to potentiate GLP-1R signaling both peripherally, for metabolic control, and centrally, for potential neurological applications.
For the research and drug development community, the translational relevance of this compound lies in its potential as a tool to further explore the roles of central GLP-1R signaling and as a lead compound for the development of novel therapeutics for a range of disorders. However, a more comprehensive understanding will require direct, head-to-head comparative studies with other GLP-1R modulators, as well as detailed pharmacokinetic and toxicology studies. The experimental protocols provided in this guide offer a framework for such future investigations.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 positive allosteric modulator (PAM) VU0453379 and related compounds. The information is compiled from preclinical and clinical studies to support informed decisions in neuroscience research and development.
The M1 muscarinic acetylcholine receptor, a key player in cognitive function, has become a significant target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially mitigating the side effects associated with direct-acting agonists. This guide focuses on the comparative pharmacology of this compound and other notable M1 PAMs, highlighting key differences in their activity profiles.
A critical distinction among M1 PAMs is the presence or absence of intrinsic agonist activity. Some PAMs, often termed "ago-PAMs," not only potentiate the effect of acetylcholine but can also directly activate the M1 receptor in the absence of the natural ligand. This dual action can lead to over-activation of the receptor, potentially causing adverse cholinergic effects.[1][2] In contrast, "pure PAMs" lack this intrinsic agonist activity and only enhance the receptor's function in the presence of acetylcholine, which may offer a more favorable safety profile.[1][2]
Comparative Analysis of M1 PAMs
The following tables summarize quantitative data for this compound-related compounds and other key M1 PAMs from the literature. Direct head-to-head studies for this compound are limited; therefore, data from closely related compounds from the same chemical series, such as VU0486846 and VU319, are included to provide a relevant comparison.
Table 1: In Vitro Potency and Efficacy of M1 PAMs
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (µM) | % ACh Max Efficacy | Species | Reference |
| VU0486846 | 310 | 4.5 | 85% | Human | [3] |
| 250 | 5.6 | 83% | Rat | [3] | |
| VU319 (VU0467319) | 492 | > 30 | 71% | Human | [4][5] |
| MK-7622 | Potent ago-PAM | N/A | N/A | Human | [1][6][7][8] |
| PF-06764427 | Potent ago-PAM | N/A | N/A | N/A | [1] |
| BQCA | N/A | N/A | N/A | Rat | [9] |
| TAK-071 | N/A | N/A | N/A | Rat, Monkey | [10][11][12] |
EC50: Half-maximal effective concentration. ACh Max: Maximum response to acetylcholine. N/A: Data not available in the cited sources.
Table 2: In Vivo Profile of M1 PAMs
| Compound | Key In Vivo Findings | Adverse Effects | Reference |
| VU0486846 | Robust efficacy in novel object recognition model. | No seizure liability or cholinergic adverse events. | [3] |
| VU319 (VU0467319) | Efficacious in preclinical cognition models; successfully completed Phase I clinical trial showing target engagement. | No cholinergic adverse effects in rats, dogs, non-human primates, and humans at tested doses. | [4][5][13][14][15] |
| MK-7622 | Failed to improve cognition in a Phase II trial for Alzheimer's disease. | Increased cholinergic-related adverse events. | [6][7] |
| PF-06764427 | Induces behavioral convulsions in mice. | N/A | [1] |
| TAK-071 | Improved scopolamine-induced cognitive deficits in rats with a good margin versus cholinergic side effects. | Fewer cholinergic side effects compared to xanomeline. | [10] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway for the M1 muscarinic receptor involves its coupling to Gq proteins, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium.[16][17] This mechanism is the basis for the widely used in vitro calcium mobilization assay to screen and characterize M1 PAMs.
Caption: M1 Muscarinic Receptor Signaling Pathway.
A typical experimental workflow to assess the activity of M1 PAMs involves a calcium mobilization assay followed by more complex electrophysiological studies and in vivo behavioral models.
Caption: Experimental Workflow for M1 PAM Characterization.
Experimental Protocols
Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of M1 PAMs.[1][3][18][19][20]
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium increase by a test compound in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat M1 receptor.
-
Cell culture medium (e.g., Ham's F-12 or DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).
-
Acetylcholine (orthosteric agonist).
-
Test compounds (M1 PAMs).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1 receptor-expressing cells into the microplates and incubate overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Addition:
-
To determine PAM activity , add the test compound at various concentrations to the wells and incubate for a short period (e.g., 2-15 minutes). Then, add a sub-maximal (EC20) concentration of acetylcholine and measure the fluorescence signal.
-
To determine agonist activity , add the test compound at various concentrations without the subsequent addition of acetylcholine and measure the fluorescence signal.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the concentration-response curves to determine the EC50 values for PAM and agonist activities.
Electrophysiology in Brain Slices
Electrophysiological recordings in brain slices provide insights into how M1 PAMs modulate neuronal activity in a more physiologically relevant context.[1][3]
Objective: To measure the effect of an M1 PAM on synaptic transmission and neuronal excitability in brain regions rich in M1 receptors, such as the prefrontal cortex (PFC).
Materials:
-
Rodent brain slices (e.g., from mouse or rat) containing the region of interest (e.g., medial PFC).
-
Artificial cerebrospinal fluid (aCSF).
-
Whole-cell patch-clamp recording setup.
-
Test compounds (M1 PAMs).
Procedure:
-
Slice Preparation: Prepare acute brain slices from the animal and maintain them in a holding chamber with oxygenated aCSF.
-
Recording: Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from identified neurons (e.g., layer V pyramidal neurons in the mPFC).
-
Compound Application: After establishing a stable baseline recording of synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs), bath-apply the M1 PAM at a known concentration.
-
Data Analysis: Analyze the changes in the frequency and amplitude of sEPSCs or other relevant electrophysiological parameters before and after compound application to determine the compound's effect on neuronal activity.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 12. TAK-071, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys | PLOS One [journals.plos.org]
- 13. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 16. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 17. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VU0453379's CNS Effects: A Comparative Guide for Researchers
An Objective Analysis of a Promising M1 PAM for Cognitive Enhancement
This guide provides a comprehensive comparison of the central nervous system (CNS) effects of VU0467319 (erroneously referred to as VU0453379 in the initial query), a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Developed for researchers, scientists, and drug development professionals, this document summarizes key preclinical data, compares its performance with other notable M1 PAMs, and provides detailed experimental methodologies.
Executive Summary
VU0467319 has emerged as a promising clinical candidate for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. Its mechanism of action as a highly selective M1 PAM with minimal intrinsic agonist activity distinguishes it from other modulators. This characteristic is critical, as it appears to correlate with a favorable safety profile, particularly a lack of the convulsive liability that has hindered the development of M1 PAMs with significant agonist properties. Preclinical studies demonstrate that VU0467319 enhances cognitive performance in rodent models at doses that are well-tolerated and do not produce cholinergic adverse effects.
Comparative Analysis of In Vitro Potency and CNS Effects
The following tables summarize the quantitative data from preclinical studies of VU0467319 and other relevant M1 PAMs. This allows for a direct comparison of their potency, efficacy in a cognitive task, and adverse effect profiles.
Table 1: In Vitro Potency of M1 Positive Allosteric Modulators
| Compound | M1 PAM EC50 (nM) | Maximal Potentiation (% of ACh Max) | M1 Agonist Activity (EC50) | Species | Reference |
| VU0467319 | 492 ± 2.9 | 71.3 ± 9.9 | > 30 µM | Human | [1] |
| VU0467319 | 398 ± 195 | 81.3 ± 11.3 | - | Rat | [1] |
| VU0486846 | 430 ± 120 (at ~EC9 ACh) | 84 ± 2 | Minimal | Human | |
| TAK-071 | 2.7 | - | Low Cooperativity | - | |
| PF-06764427 | - | - | Robust Agonist Activity | - | |
| MK-7622 | - | - | Robust Agonist Activity | - |
Table 2: In Vivo Efficacy in the Novel Object Recognition (NOR) Task
| Compound | Species | Dosing Route | Minimum Effective Dose (MED) | Maximal Efficacy Dose | Reference |
| VU0467319 | Rat (Sprague-Dawley) | Oral (PO) | 1 mg/kg | 3 - 5.6 mg/kg | [1] |
| TAK-071 | Rat | - | 0.3 mg/kg (in scopolamine model) | - |
Table 3: Comparative CNS Safety Profile
| Compound | Adverse Effect | Species | Highest No-Effect Dose / Convulsive Dose | Reference |
| VU0467319 | Seizures | Mouse (C57Bl/6) | No seizures up to 100 mg/kg (IP) | [1] |
| MK-7622 | Convulsions | Mouse | Induces robust convulsions | |
| PF-06764427 | Convulsions | Mouse | Induces robust convulsions |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and replication.
In Vitro Calcium Mobilization Assay for M1 PAM and Agonist Activity
Objective: To determine the potency and maximal potentiation of a compound as an M1 PAM and to assess its intrinsic agonist activity.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
Protocol:
-
Cells are plated in 384-well plates and incubated overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
For PAM activity assessment, cells are pre-incubated with a range of concentrations of the test compound for 2-5 minutes.
-
An EC20 concentration of acetylcholine (ACh) is then added, and the change in intracellular calcium is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data are normalized to the maximal response induced by a saturating concentration of ACh. EC50 and maximal potentiation values are calculated using a four-parameter logistic equation.
-
For agonist activity assessment, the test compound is added to the cells in the absence of ACh, and the calcium response is measured and compared to the maximal ACh response.
Novel Object Recognition (NOR) Task in Rats
Objective: To assess the effect of a compound on recognition memory.
Apparatus: An open-field arena (e.g., 60 cm x 60 cm x 40 cm).
Protocol:
-
Habituation: Rats are individually habituated to the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Acquisition Phase (T1): On the test day, two identical objects are placed in the arena, and each rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object during the test phase is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Whole-Cell Patch-Clamp Electrophysiology in Prefrontal Cortex (PFC) Pyramidal Neurons
Objective: To assess the effect of a compound on synaptic transmission and plasticity, and to evaluate its potential for agonist-like activity in native brain tissue.
Preparation: Acute brain slices containing the medial prefrontal cortex (mPFC) are prepared from rodents.
Protocol:
-
Layer V pyramidal neurons in the mPFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an appropriate internal solution.
-
To assess potentiation of the ACh response, a sub-maximal concentration of ACh or a muscarinic agonist like carbachol is applied to the slice to evoke an inward current or an increase in excitatory postsynaptic currents (EPSCs). The test compound is then co-applied to determine if it enhances the agonist-evoked response.
-
To assess for direct agonist activity and the potential to induce long-term depression (LTD), a hallmark of M1 receptor over-activation, the compound is applied in the absence of an exogenous agonist. Changes in baseline synaptic transmission (e.g., fEPSP slope) are monitored for an extended period.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the M1 receptor and the workflow of the Novel Object Recognition experiment.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Novel Object Recognition (NOR) Experimental Workflow.
Conclusion
The independent verification of VU0467319's CNS effects through the preclinical data presented in this guide supports its profile as a promising M1 PAM for cognitive enhancement. Its key differentiator is the lack of significant M1 agonist activity, which appears to mitigate the risk of seizure liability observed with other "ago-PAMs." The quantitative data from in vitro and in vivo studies, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and similar compounds. The provided diagrams offer a clear visualization of the underlying biological pathway and experimental procedures, aiding in the conceptual understanding and practical implementation of future studies.
References
Safety Operating Guide
Personal protective equipment for handling VU0453379
Disclaimer: A specific Safety Data Sheet (SDS) for VU0453379 is not publicly available. This guide is based on general principles for handling potent, novel research compounds and information on structurally related molecules. It is essential to supplement this guidance with a thorough risk assessment conducted by qualified personnel within your institution before handling this compound.
This compound is a selective, central nervous system (CNS) penetrant positive allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R). As a potent bioactive small molecule, it requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed. The following table provides minimum recommended PPE for handling this compound.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Nitrile gloves | To protect against accidental exposure from a damaged container during transit. |
| Weighing and Aliquoting (Solid) | - Disposable solid-front lab coat with tight cuffs- Chemical splash goggles or a full-face shield- Double nitrile gloves- Powered Air-Purifying Respirator (PAPR) or placement within a certified chemical fume hood or containment ventilated enclosure (CVE). | High risk of aerosolization and inhalation of potent solid compounds. Engineering controls are the primary means of protection. |
| Solution Preparation and Handling | - Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Work within a certified chemical fume hood. | To protect against splashes and inhalation of vapors from the solvent. |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Nitrile gloves | Standard laboratory practice to prevent incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.
-
Preparation and Pre-Work Checklist:
-
Review this safety guide and any available chemical information.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other containment device is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound, such as weighing and aliquoting, within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the vial containing this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution should be determined based on the solvent used.
-
Carefully remove and dispose of all contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Label as "Hazardous Chemical Waste" with the full chemical name.- Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., vials, pipette tips, weighing papers) | - Collect in a designated, puncture-resistant container.- Label as "Hazardous Chemical Waste" with the name of the compound.- Dispose of through your institution's hazardous waste management program. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a sealed plastic bag labeled "Hazardous Chemical Waste" with the name of the compound.- Dispose of through your institution's hazardous waste management program. |
| Aqueous Waste Solutions | - Collect in a sealed, compatible, and clearly labeled waste container.- Do not dispose of down the drain.- Dispose of through your institution's hazardous waste management program. |
| Organic Solvent Waste Solutions | - Collect in a sealed, compatible, and clearly labeled solvent waste container.- Do not dispose of down the drain.- Dispose of through your institution's hazardous waste management program. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
